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3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid Documentation Hub

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  • Product: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
  • CAS: 56920-74-2

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid

This guide provides an in-depth technical analysis of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid , a critical intermediate in organic synthesis. The content is structured for researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid , a critical intermediate in organic synthesis. The content is structured for researchers and drug development professionals, focusing on structural identity, synthetic pathways, and experimental handling.

[1][2][3]

Executive Summary

3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2) is a halogenated derivative of hydroferulic acid (specifically the piperonyl analogue). It serves as a vital building block in the synthesis of polycyclic aromatic compounds, particularly substituted indanones and isoquinoline alkaloids . Its structural uniqueness lies in the regioselective placement of the bromine atom ortho to the propionic acid side chain, which facilitates subsequent intramolecular cyclization reactions (e.g., Friedel-Crafts acylation).

Chemical Identity & Structural Analysis[4][5][6][7]

Nomenclature & Identification[5][7][8]
  • IUPAC Name: 3-(6-Bromo-1,3-benzodioxol-5-yl)propanoic acid

  • Common Name: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid[1][2]

  • CAS Registry Number: 56920-74-2[1]

  • MDL Number: MFCD00094439[1][2]

  • SMILES: OC(=O)CCc1cc2OCOc2cc1Br

Molecular Weight & Formula Calculation

The molecular weight is derived from the formula C₁₀H₉BrO₄ .

ElementCountAtomic Mass ( g/mol )Subtotal ( g/mol )Contribution (%)
Carbon (C) 1012.011120.1144.0%
Hydrogen (H) 91.0089.073.3%
Bromine (Br) 179.90479.9029.3%
Oxygen (O) 415.99963.9923.4%
Total MW 273.08 g/mol 100%
Structural Nuances & Regiochemistry

The compound features a 1,3-benzodioxole core (methylenedioxybenzene). The "2-Bromo-4,5-methylenedioxy" nomenclature describes the substitution pattern relative to the propionic acid chain at position 1:

  • Position 1: Propionic acid chain (-CH₂CH₂COOH).

  • Position 2: Bromine atom (Br).[3][4]

  • Positions 4,5: Methylenedioxy bridge (-O-CH₂-O-).

Note: This is chemically equivalent to the 6-bromo-3,4-methylenedioxyphenyl isomer. The bromine is directed to this position (ortho to the alkyl chain and para to the C-3 oxygen) during electrophilic aromatic substitution due to the cooperative directing effects of the alkyl group and the ether oxygen.

Synthesis & Experimental Protocols

The synthesis typically involves the regioselective bromination of 3-(3,4-methylenedioxyphenyl)propionic acid . The electron-donating nature of the methylenedioxy group activates the ring, while the steric bulk directs the halogen to the position ortho to the alkyl chain (position 6 in standard numbering, or 2 relative to the chain).

Reaction Scheme

The transformation follows an electrophilic aromatic substitution (EAS) mechanism.

synthesis_pathway Start 3-(3,4-Methylenedioxyphenyl) propionic acid Intermediate Sigma Complex (Transition State) Start->Intermediate + Br+ (Electrophile) Reagent Br2 / Acetic Acid (Bromination) Reagent->Start Product 3-(2-Bromo-4,5-methylenedioxyphenyl) propionic acid Intermediate->Product - HBr (Rearomatization)

Caption: Electrophilic bromination pathway yielding the 2-bromo isomer.

Detailed Protocol (Self-Validating)

This protocol ensures high regioselectivity and yield.

Materials:

  • Precursor: 3-(3,4-methylenedioxyphenyl)propionic acid (CAS: 2815-95-4).[5][6][7]

  • Reagent: Bromine (Br₂), elemental.[8]

  • Solvent: Glacial Acetic Acid (AcOH).

  • Quench: Sodium Bisulfite (NaHSO₃) solution.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (51.5 mmol) of 3-(3,4-methylenedioxyphenyl)propionic acid in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0–5 °C using an ice bath. Rationale: Lower temperature suppresses over-bromination and side reactions.

  • Bromine Addition: Add a solution of bromine (2.7 mL, 52 mmol) in 10 mL acetic acid dropwise over 30 minutes.

    • Visual Check: The solution will turn dark red/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor via TLC (SiO₂, Hexane:Ethyl Acetate 1:1). The starting material spot (lower R_f) should disappear.

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing 1% NaHSO₃ to neutralize excess bromine.

    • Visual Check: The orange color should fade to yellow/white.

  • Isolation: Filter the resulting white precipitate. Wash with cold water (3 x 50 mL).

  • Purification: Recrystallize from dilute ethanol or acetic acid/water to yield colorless needles.

Expected Properties:

  • Yield: 80–90%

  • Melting Point: 138–143 °C [1][2]

  • Appearance: White to off-white crystalline powder.

Physical & Chemical Properties Data[2][4][6][7][8][11][12]

PropertyValueNotes
Molecular Weight 273.08 g/mol Calculated
Melting Point 138–143 °CLiterature consensus [1][2]
Solubility Soluble in DMSO, Methanol, EthanolPoor solubility in water
pKa (Predicted) ~4.5Typical for phenylpropionic acids
Storage 2–8 °C, Inert AtmosphereLight sensitive (protect from UV)

Applications in Drug Development

This compound is primarily used as a "scaffold precursor" in medicinal chemistry.

  • Indanone Synthesis: Treatment with polyphosphoric acid (PPA) or thionyl chloride/AlCl₃ effects intramolecular Friedel-Crafts acylation to form 4-bromo-6,7-methylenedioxy-1-indanone . This indanone is a versatile core for synthesizing conformationally restricted dopamine analogs.

  • Isoquinoline Alkaloids: Through the Bischler-Napieralski reaction (after conversion to an amide), it serves as a precursor to halogenated tetrahydroisoquinolines.

References

  • Sigma-Aldrich. (n.d.). 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid Product Sheet. Retrieved from

  • Aaron Chemicals. (n.d.). Product AR003IP7 Specifications. Retrieved from

  • PubChem. (n.d.).[2] Compound Summary: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid.[1][2] National Library of Medicine. Retrieved from [2]

  • ChemicalBook. (n.d.). Synthesis and Properties of CAS 56920-74-2. Retrieved from

Sources

Exploratory

Literature review on 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid as a pharmaceutical intermediate

The following technical guide is structured to serve as a definitive reference for process chemists and drug development professionals. It prioritizes synthetic rigor, impurity control, and downstream utility.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for process chemists and drug development professionals. It prioritizes synthetic rigor, impurity control, and downstream utility.

Strategic Utilization as a Privileged Scaffold in API Synthesis

Executive Summary: The "Ortho-Bromo" Advantage

In the landscape of pharmaceutical intermediates, 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2 ) occupies a critical niche. It is not merely a chain-extended derivative of piperonal; it is a bifunctional electrophilic scaffold .

Its value lies in the precise positioning of the bromine atom ortho to the propionic acid side chain. This structural motif enables two distinct, high-value synthetic pathways:

  • Intramolecular Cyclization: Facile conversion to 4-bromo-5,6-methylenedioxy-1-indanone , a core pharmacophore for CNS and anti-inflammatory agents.

  • Transition-Metal Catalysis: The aryl bromide serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings prior to or after side-chain modification, allowing for the rapid generation of diverse chemical libraries (e.g., Endothelin Receptor Antagonist analogs).

This guide details the optimized synthesis, purification, and quality control of this intermediate, ensuring its reliability in GMP environments.

Chemical Profile & Properties[1][2][3][4][5][6]
PropertySpecification
Chemical Name 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
Synonyms 3-(6-Bromo-1,3-benzodioxol-5-yl)propanoic acid;

-(2-Bromo-piperonyl)propionic acid
CAS Number 56920-74-2
Molecular Formula

Molecular Weight 273.08 g/mol
Appearance Off-white to pale beige crystalline powder
Melting Point 138–143 °C
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
Key Functionality Carboxylic acid (Nucleophilic attack/Amidation); Aryl Bromide (Cross-coupling/Cyclization)
Optimized Synthetic Pathway

The industrial synthesis of this intermediate typically proceeds via a Knoevenagel Condensation followed by a selective Reduction . The critical challenge is reducing the alkene without dehalogenating the aryl bromide.

Step 1: Knoevenagel Condensation [1]
  • Reactants: 6-Bromopiperonal + Malonic Acid.

  • Catalyst: Piperidine / Pyridine (Doebner Modification).

  • Product: 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid.

Step 2: Selective Reduction (The Critical Step)

Standard Pd/C hydrogenation often leads to hydrodebromination (loss of Br).

  • Recommended Protocol: Transfer Hydrogenation or Chemoselective Reduction using Sodium Borohydride (

    
    ) with 
    
    
    
    or specific heterogeneous catalysts (e.g.,
    
    
    or sulfided Pd/C) that tolerate aryl halides.
Workflow Diagram (Graphviz)

SynthesisWorkflow Start 6-Bromopiperonal (Starting Material) Step1 Knoevenagel Condensation (Malonic Acid, Pyridine, 80°C) Start->Step1 -H2O, -CO2 Inter Intermediate: 3-(2-Bromo...)-acrylic acid Step1->Inter Step2 Selective Reduction (NaBH4/CuCl or PtO2/H2) Inter->Step2 Selective C=C Red. Product Target Product: 3-(2-Bromo...)-propionic acid Step2->Product Impurity Impurity: Des-bromo analog Step2->Impurity Over-reduction

Figure 1: Synthetic workflow highlighting the critical reduction step where debromination must be avoided.

Detailed Experimental Protocol

Note: This protocol assumes a batch size of 100g. All steps must be performed in a fume hood.

Phase A: Condensation
  • Charge a 2L round-bottom flask with 6-Bromopiperonal (100.0 g, 0.437 mol) and Malonic Acid (90.9 g, 0.873 mol).

  • Add Pyridine (300 mL) and Piperidine (4.3 mL, 0.1 eq) as catalyst.

  • Heat to 85–90°C for 4–6 hours. Monitor

    
     evolution (bubbler).
    
  • Workup: Cool to

    
    . Slowly acidify with 
    
    
    
    (6N) to pH < 2. The acrylic acid intermediate precipitates.
  • Filter and wash with cold water. Dry at

    
    . Yield:  ~90-95%.
    
Phase B: Selective Reduction (Sodium Amalgam Method or Catalytic)

Author's Note: To avoid the toxicity of amalgams, we recommend the Wilkinson's Catalyst or Zn/Acetic Acid method for high-value batches, but for cost-efficiency, Raney Nickel (carefully controlled) or NaBH4/BiCl3 can be used.

Protocol (Zn/AcOH Method - Robust & Scalable):

  • Suspend the acrylic acid intermediate (50 g) in Acetic Acid (250 mL) and Water (50 mL).

  • Heat to

    
    .
    
  • Add Zinc dust (Activated, 3.0 eq) portion-wise over 1 hour. Exothermic reaction.

  • Stir at

    
     for 2 hours. Monitor by HPLC (Disappearance of alkene peak).
    
  • Filter hot to remove excess Zn.

  • Concentrate the filtrate to ~30% volume.

  • Pour into ice water (500 mL). The product precipitates as a white solid.[2]

  • Recrystallize from Ethanol/Water (80:20) to remove zinc salts and oligomers.

Downstream Applications & Strategic Utility

The "2-bromo" substituent is the defining feature that elevates this molecule above simple commodity chemicals.

Pathway A: The Indanone Cyclization (CNS/Anti-viral)

Treatment with Polyphosphoric Acid (PPA) or


 effects an intramolecular Friedel-Crafts acylation.
  • Product: 4-Bromo-5,6-methylenedioxy-1-indanone .

  • Application: This indanone is a versatile precursor for Donepezil-like acetylcholinesterase inhibitors and novel anti-inflammatory agents. The bromine allows for late-stage introduction of diversity via Suzuki coupling at the 4-position.

Pathway B: Isoquinoline Alkaloid Synthesis

Reaction with amines followed by Bischler-Napieralski or Pictet-Spengler cyclization yields Tetrahydroisoquinolines .

  • Application: Precursors for neuromuscular blockers (atracurium analogs) and dopamine receptor ligands.

Pathway C: Endothelin Receptor Antagonists (ERAs)

While drugs like Ambrisentan use diphenyl motifs, the "methylenedioxyphenyl" core is homologous to Sitaxsentan and Atrasentan structures. This intermediate allows for the synthesis of hybrid ERA candidates by coupling the acid to a sulfonamide or pyrrolidine core, followed by arylation at the bromine site.

Downstream Logic Map (Graphviz)

DownstreamPathways Core 3-(2-Bromo-4,5-methylenedioxyphenyl) propionic acid Path1 Pathway A: Cyclization (PPA or AlCl3) Core->Path1 Path2 Pathway B: Amidation (R-NH2, EDC/HOBt) Core->Path2 Indanone 4-Bromo-5,6-methylenedioxy-1-indanone (Scaffold for CNS Drugs) Path1->Indanone Intramolecular Friedel-Crafts Amide Amide Intermediate Path2->Amide Isoquin Tetrahydroisoquinolines (via Bischler-Napieralski) Amide->Isoquin POCl3, Cyclization

Figure 2: Divergent synthetic utility of the intermediate.

Quality Control: Impurity Profiling

For pharmaceutical use, the purity specification is typically >98.0% . The following impurities must be monitored:

Impurity IDStructure/DescriptionOriginControl Strategy
Imp-A 3-(3,4-Methylenedioxyphenyl)propionic acidDes-bromo analog formed by over-reduction.Use milder reducing agents (Zn/AcOH); Avoid Pd/C with

.
Imp-B 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acidUnreacted intermediate .Ensure complete reaction monitoring via HPLC; Extended reaction time.
Imp-C 6-BromopiperonalStarting Material .Efficient washing of the filter cake in Step 1.
Imp-D Dimer/OligomerRadical coupling during reduction.Control temperature during Zn addition; Avoid high concentration.

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 10% B to 90% B.
    
  • Detection: UV at 230 nm and 280 nm.

References
  • Sigma-Aldrich. Product Specification: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS 56920-74-2).[3]Link

  • NIST Chemistry WebBook.

    
    -(3,4-Methylenedioxyphenyl)propionic acid (Analog Data).Link
    
  • Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. (Review of Indanone synthesis from propionic acid derivatives). Link

  • Organic Syntheses. Preparation of Indanones via Intramolecular Friedel-Crafts Acylation. (General Methodology). Link

  • ChemicalBook. 4-Bromo-1-indanone Synthesis Protocols.Link

Sources

Foundational

Comprehensive Technical Guide on 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic Acid: Identifiers, Synthesis, and Applications

Executive Summary In the landscape of advanced organic synthesis and drug development, functionalized building blocks dictate the efficiency of downstream pathways. 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, functionalized building blocks dictate the efficiency of downstream pathways. 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS RN: 56920-74-2) is a highly specialized, bifunctional intermediate. Featuring both an electrophilic aryl bromide for transition-metal-catalyzed cross-coupling and a propionic acid side chain primed for intramolecular cyclization, this compound is an indispensable precursor for the synthesis of complex heterocyclic systems, including indanones, isoquinolines, and various alkaloid scaffolds [1, 2].

This technical whitepaper provides an in-depth analysis of its chemical identifiers, physicochemical properties, regioselective synthesis mechanisms, and self-validating experimental protocols designed for research and manufacturing professionals.

Chemical Identity and Core Identifiers

To ensure absolute precision in compound tracking, inventory management, and computational modeling, the core structural identifiers and registry numbers are consolidated below [1, 3].

Identifier TypeValue
IUPAC Name 3-(6-bromo-1,3-benzodioxol-5-yl)propanoic acid
Common Synonym 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
CAS Registry Number 56920-74-2
PubChem CID 12222648
PubChem Substance ID 329764076
MDL Number MFCD00094439
SMILES String OC(=O)CCc1cc2OCOc2cc1Br
InChIKey URIRSTDHDAEDNP-UHFFFAOYSA-N

Physicochemical Profiling and Safety

Understanding the physical parameters of this building block is critical for optimizing reaction conditions, particularly regarding solubility and thermal stability during high-temperature coupling reactions [2].

PropertySpecification
Empirical Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol
Appearance Solid powder
Melting Point 138 – 143 °C
Assay Purity ≥ 97% (Typical commercial grade)
GHS Classification Acute Tox. 4 Oral (H302: Harmful if swallowed)
Storage Class 11 (Combustible Solids)

Mechanistic Synthesis and Regioselectivity

The synthesis of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid is typically achieved via the direct electrophilic aromatic substitution (bromination) of 3-(3,4-methylenedioxyphenyl)propionic acid (CAS 2815-95-4) [4].

Causality of Regioselectivity

The regiochemical outcome of this bromination is strictly governed by the electronic and steric directing effects of the pre-existing substituents:

  • Electronic Activation: The methylenedioxy group (-O-CH₂-O-) is strongly electron-donating via resonance, heavily activating the aromatic ring toward electrophilic attack. The positions ortho and para to the oxygen atoms are the most nucleophilic.

  • Steric Hindrance: In the starting material, the C2 position is sandwiched between the bulky propionic acid chain (at C1) and the oxygen atom (at C3).

  • Outcome: Bromination occurs almost exclusively at the C6 position , which is para to the C3 oxygen and sterically accessible. Following IUPAC renumbering rules for the product, this C6 position becomes C2, yielding the 2-bromo-4,5-methylenedioxy isomer.

Synthesis SM 3-(3,4-Methylenedioxyphenyl) propionic acid Intermediate Wheland Intermediate (C6-Regioselectivity) SM->Intermediate + Br+ Reagent NBS or Br2 (Electrophile Source) Reagent->Intermediate Product 3-(2-Bromo-4,5-methylenedioxyphenyl) propionic acid Intermediate->Product - H+ (Aromatization)

Fig 1: Regioselective electrophilic bromination pathway.

Protocol 1: Regioselective Bromination Workflow
  • Preparation: Dissolve 1.0 equivalent of 3-(3,4-methylenedioxyphenyl)propionic acid in glacial acetic acid under a nitrogen atmosphere. Causality: Acetic acid acts as a polar protic solvent that stabilizes the Wheland intermediate, accelerating the electrophilic substitution.

  • Electrophile Addition: Cool the reaction to 0–5 °C. Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 30 minutes. Causality: Maintaining low temperatures prevents over-bromination and oxidative side reactions.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/Ethyl Acetate 7:3).

  • Workup: Pour the mixture into ice-cold distilled water. The brominated product will precipitate, while the succinimide byproduct remains dissolved in the aqueous phase. Filter, wash with cold water, and recrystallize from ethanol.

Analytical Validation (Self-Validating System)

To mathematically prove the regiochemistry without relying solely on MS, use ¹H NMR spectroscopy .

  • Precursor State: The starting material exhibits an ABX spin system for the aromatic protons (ortho and meta couplings).

  • Product State: By substituting the C6 proton with bromine, the only remaining aromatic protons are at C3 and C6 (in the new numbering). Because these protons are para to each other, they cannot undergo ortho-coupling. The ¹H NMR spectrum will self-validate the success of the reaction by displaying two distinct singlets in the aromatic region (typically between 6.7 and 7.1 ppm). If doublets are observed, the bromination occurred at the wrong position.

Downstream Applications in Drug Development

The bifunctionality of this molecule makes it a privileged scaffold in medicinal chemistry, particularly for synthesizing rigid polycyclic frameworks.

Intramolecular Friedel-Crafts Acylation (Indanone Synthesis)

The propionic acid side chain can be cyclized onto the aromatic ring to form a 5-membered cyclopentanone ring. Because the C2 position is blocked by bromine, cyclization is forced to occur at the C6 position. This yields 4-bromo-6,7-methylenedioxy-1-indanone , a highly sought-after intermediate for synthesizing conformationally restricted analogs of biologically active alkaloids.

Protocol 2: Indanone Cyclization Workflow
  • Activation: Suspend the brominated acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by 1.5 equivalents of Oxalyl Chloride at 0 °C. Stir until gas evolution ceases, then concentrate to yield the highly electrophilic acid chloride.

  • Cyclization: Dissolve the acid chloride in anhydrous DCM and cool to 0 °C. Add 1.2 equivalents of anhydrous Aluminum Chloride (AlCl₃). Causality: The Lewis acid coordinates with the chloride, generating a powerful acylium ion that attacks the adjacent C6 aromatic carbon, forcing ring closure.

  • Quenching: Pour over crushed ice and 1M HCl to decompose the aluminum complex. Extract the organic layer, dry over MgSO₄, and evaporate to isolate the indanone.

Applications Core 3-(2-Bromo-4,5-methylenedioxyphenyl) propionic acid Indanone 4-Bromo-6,7-methylenedioxy -1-indanone Core->Indanone Intramolecular Friedel-Crafts Coupling Cross-Coupling Products (Suzuki/Heck) Core->Coupling Pd-Catalysis Alkaloids Isoquinoline / Indole Alkaloid Precursors Indanone->Alkaloids Coupling->Alkaloids

Fig 2: Downstream synthetic applications in alkaloid drug development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12222648, 3-(6-bromo-1,3-benzodioxol-5-yl)propanoic acid". PubChem, [Link].

Protocols & Analytical Methods

Method

Step-by-step synthesis procedure for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid

Application Note: Synthesis and Characterization of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic Acid Executive Summary & Scope This application note details the regioselective bromination of 3-(3,4-methylenedioxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic Acid

Executive Summary & Scope

This application note details the regioselective bromination of 3-(3,4-methylenedioxyphenyl)propionic acid to synthesize 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS 56920-74-2). This compound serves as a critical intermediate in the development of pharmacological standards, specifically for the study of substituted phenethylamines and their metabolic pathways.

The protocol utilizes a standard electrophilic aromatic substitution (EAS) mechanism, leveraging the directing effects of the methylenedioxy moiety to achieve high regiochemical purity. This guide is intended for researchers and drug development professionals operating within compliant laboratory environments.

Scientific Principles & Reaction Design

2.1 Mechanistic Insight The synthesis relies on the bromination of the electron-rich aromatic ring of 3-(3,4-methylenedioxyphenyl)propionic acid.

  • Substrate Activation: The 3,4-methylenedioxy group strongly activates the benzene ring towards electrophilic attack.

  • Regioselectivity: The propionic acid side chain (at position 1) is weakly activating and ortho/para directing. The alkoxy groups (at 3 and 4) are strongly activating and ortho/para directing.

    • The position para to the oxygen at C3 (position 6) is sterically accessible and electronically favored (ortho to the alkyl chain, para to an oxygen).

    • This yields the 6-bromo isomer, which is systematically numbered as the 2-bromo isomer relative to the propionic acid chain in the product (3-(2-bromo-4,5...)).

2.2 Critical Process Parameters (CPPs)

  • Temperature Control: The reaction is exothermic. Maintaining the temperature below 20°C is critical to prevent poly-bromination or oxidative degradation of the methylenedioxy ring.

  • Solvent Selection: Glacial acetic acid is chosen for its ability to solubilize the starting material while moderating the reactivity of bromine, ensuring a controlled reaction rate.

Experimental Protocol

Materials & Reagents
Reagent / SolventCAS NumberRolePurity / Grade
3-(3,4-Methylenedioxyphenyl)propionic acid2815-95-4Substrate>98%
Bromine (

)
7726-95-6ReagentReagent Grade
Glacial Acetic Acid64-19-7SolventACS Reagent
Water (

)
7732-18-5QuenchDeionized
Safety & Hazard Analysis
  • Bromine: Highly corrosive and toxic. Causes severe burns.[1] Must be handled in a functioning fume hood with appropriate PPE (nitrile/neoprene gloves, face shield).

  • Acetic Acid: Corrosive and flammable.

  • Protocol Status: This procedure must be performed in a designated chemical synthesis laboratory.

Step-by-Step Synthesis Procedure

Step 1: Solubilization

  • Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

  • Charge the flask with 19.4 g (100 mmol) of 3-(3,4-methylenedioxyphenyl)propionic acid.

  • Add 100 mL of glacial acetic acid.

  • Stir at room temperature until the solid is completely dissolved.

  • Cool the solution to 10–15°C using an ice-water bath.

Step 2: Bromination

  • Prepare a solution of 16.0 g (5.2 mL, 100 mmol) of elemental bromine in 20 mL of glacial acetic acid.

  • Transfer this solution to the addition funnel.

  • Dropwise Addition: Add the bromine solution to the stirred reaction mixture over a period of 30–45 minutes .

    • Note: Monitor the internal temperature; do not allow it to exceed 20°C.

    • Observation: The red color of bromine should dissipate rapidly upon contact with the solution, indicating consumption.

  • After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes . A precipitate may begin to form.

Step 3: Quenching and Isolation

  • Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

  • Stir the aqueous suspension for 30 minutes to ensure all acetic acid is diluted and the product is fully precipitated.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with three portions of cold water (3 x 50 mL) to remove residual acid and traces of bromine.

Step 4: Purification

  • Transfer the crude solid to a flask for recrystallization.

  • Recrystallization: Dissolve the solid in a minimum amount of hot dilute acetic acid (or ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C to maximize recovery.

  • Filter the purified crystals and dry in a vacuum desiccator over

    
     or KOH pellets until a constant weight is achieved.
    

Analytical Data & Characterization

ParameterSpecification
Appearance White to off-white crystalline powder
Melting Point 138–143 °C (Lit.[2] Value)
Yield Typical: 80–90% (Theoretical)
Molecular Formula

Molecular Weight 273.08 g/mol
Solubility Soluble in ethanol, DMSO; sparingly soluble in water

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the synthesis and safety checkpoints.

SynthesisWorkflow Start Start: Raw Materials Dissolve Solubilization (Substrate + AcOH) Start->Dissolve Cool Cooling (10-15°C) Dissolve->Cool AddBr Bromination (Dropwise Br2/AcOH) Cool->AddBr Temp Control < 20°C React Reaction Phase (1 hr @ RT) AddBr->React Quench Quench (Pour into Ice Water) React->Quench Filter Isolation (Vacuum Filtration) Quench->Filter Purify Purification (Recrystallization) Filter->Purify Final Final Product 3-(2-Bromo-4,5-MD)propionic acid Purify->Final

Figure 1: Step-by-step process flow for the regioselective bromination synthesis.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329764076, 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid. Retrieved from [Link]

  • Organic Syntheses. (1921). beta-Bromopropionic acid (General Bromination Techniques). Org. Synth. 1921, 1,[1] 39. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Hydrogenation Protocols for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid

Executive Summary This application note details high-fidelity protocols for the reduction of 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid to 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2). The s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details high-fidelity protocols for the reduction of 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid to 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2).

The synthesis of this intermediate presents a classic chemoselectivity challenge: reducing the


-unsaturated alkene without cleaving the labile aryl-bromide bond (hydrodehalogenation). Standard hydrogenation conditions (e.g., Pd/C under 

) frequently result in significant formation of the des-bromo impurity, 3-(3,4-methylenedioxyphenyl)propionic acid, rendering the batch unsuitable for downstream pharmaceutical coupling.

This guide provides three distinct protocols ranging from homogeneous catalysis (high selectivity) to scalable heterogeneous methods, ensuring >98% chemoselectivity.

Critical Analysis: The Chemoselectivity Challenge

The reduction of the olefinic bond competes directly with the oxidative addition of the metal catalyst into the Carbon-Bromine bond.

Mechanistic Pathway Analysis

The following diagram illustrates the competing reaction pathways. The goal is to maximize Pathway A while completely suppressing Pathway B.

ReactionPathways Start Start Material: 6-Bromo-piperonylacrylic acid Inter Catalyst-Olefin Complex Start->Inter Coordination Prod Target Product: 3-(2-Bromo-4,5-methylenedioxyphenyl) propionic acid Inter->Prod Pathway A: Selective Hydrogenation (Rh, Pt-S, Diimide) Impurity Impurity: Des-bromo derivative (Hydrodehalogenation) Inter->Impurity Pathway B: Oxidative Addition into C-Br (Pd/C, High Temp) Prod->Impurity Over-reduction (Prolonged exposure)

Figure 1: Competing reaction pathways. Pathway A is the desired route. Pathway B represents the critical failure mode caused by non-selective catalysts like unpoisoned Palladium.

Catalyst Selection Matrix[1]
MethodCatalyst SystemSelectivity (C=C vs C-Br)ScalabilityCostRecommended For
A Wilkinson's Catalyst (

)
Excellent (>99%) ModerateHighLab scale / High-value batches
B Sulfided Platinum (

)
Good (>95%)High ModeratePilot/Production scale
C Diimide Reduction (

)
Absolute (100%) Low-ModerateLowBatches where metal contamination is prohibited
D Standard Pd/CPoor (<70%)HighLowNOT RECOMMENDED

Protocol A: Homogeneous Catalysis (Wilkinson's Catalyst)

Rationale: Rhodium(I) complexes are sterically bulky and electronically less prone to oxidative addition into aryl-halide bonds compared to Palladium(0). This method offers the highest purity profile.

Materials
  • Substrate: 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid (1.0 equiv)

  • Catalyst: Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson’s Catalyst) (0.02 – 0.05 equiv)

  • Solvent: Benzene/Ethanol (1:1) or THF (degassed)

  • Gas: Hydrogen (

    
    ) balloon (1 atm)
    
Step-by-Step Methodology
  • Degassing: Dissolve the substrate in anhydrous THF or Benzene/Ethanol mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Oxygen oxidizes the phosphine ligands, deactivating the catalyst).

  • Catalyst Addition: Add Wilkinson's catalyst (2-5 mol%) under a counter-flow of Argon. The solution should turn a deep red/orange color.

  • Hydrogenation:

    • Evacuate the flask and backfill with Hydrogen gas (repeat 3 times).

    • Maintain a static atmosphere of Hydrogen (balloon pressure) at Room Temperature (20-25°C).

    • Note: Do not heat above 40°C, as this increases the risk of Rhodium leaching or dehalogenation.

  • Monitoring: Monitor via TLC or HPLC after 4 hours. The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Concentrate the solvent in vacuo.

    • Catalyst Removal: Dissolve the residue in minimal Ethyl Acetate and filter through a short pad of silica gel or Celite to trap the Rhodium complex.

    • Evaporate the filtrate to obtain the off-white solid product.

Protocol B: Heterogeneous Catalysis (Sulfided Pt/C)

Rationale: For larger scales (>50g), homogeneous catalysts are expensive and difficult to remove. Sulfided Platinum (Pt(S)/C) is a "poisoned" catalyst where sulfur occupies the highly active sites responsible for hydrogenolysis (C-Br cleavage), leaving the sites for alkene hydrogenation active.

Materials
  • Substrate: 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Loading: 5 wt% relative to substrate.

  • Solvent: Ethyl Acetate or Methanol (Acidic solvents increase dehalogenation risk; avoid Acetic Acid).

  • Pressure: 3-5 bar (45-75 psi).

Step-by-Step Methodology
  • Preparation: Charge the hydrogenation vessel (Parr reactor or autoclave) with the substrate and solvent (concentration ~0.2 M).

  • Catalyst Charge: Add the Pt(S)/C catalyst carefully (pyrophoric risk is lower than Pd/C but still present).

  • Purge: Purge the vessel with Nitrogen (3x) followed by Hydrogen (3x).

  • Reaction:

    • Pressurize to 3 bar

      
      .
      
    • Stir vigorously at Room Temperature .

    • Critical Control: Monitor

      
       uptake. Once theoretical uptake is reached, stop immediately. Over-exposure promotes dehalogenation.
      
  • Work-up:

    • Filter the mixture through a Celite pad to remove the catalyst.

    • Wash the pad with solvent.[1]

    • Concentrate the filtrate to yield the product.

Protocol C: Metal-Free Diimide Reduction

Rationale: Diimide (


) is a transient reducing agent generated in situ. It reduces symmetrical 

-bonds (C=C, N=N) via a concerted mechanism that is strictly incapable of breaking C-Halogen bonds. This guarantees 100% chemoselectivity.
Materials
  • Substrate: 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid

  • Reagent: p-Toluenesulfonylhydrazide (TSH) (2.5 - 3.0 equiv)

  • Base: Sodium Acetate (NaOAc) (2.5 - 3.0 equiv)

  • Solvent: THF/Water (1:1) or DME/Water.

Workflow Diagram

DiimideWorkflow Step1 Dissolve Substrate + TSH in THF/Water (1:1) Step2 Heat to Reflux (65-70°C) Step1->Step2 Step3 In-situ Generation of Diimide (HN=NH) Step2->Step3 Thermal decomp Step4 Concerted Hydrogen Transfer (Syn-addition) Step3->Step4 Step5 Cool & Acidify (pH 3) to precipitate product Step4->Step5

Figure 2: Diimide reduction workflow. This method avoids all transition metals.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate and p-Toluenesulfonylhydrazide in THF/Water (1:1).

  • Activation: Add Sodium Acetate.

  • Reflux: Heat the mixture to reflux (approx. 70°C) for 4-6 hours. Nitrogen gas evolution indicates diimide formation.

  • Completion: Monitor via TLC. If starting material remains, add more TSH and NaOAc (0.5 equiv each) and continue reflux.

  • Work-up:

    • Cool the reaction to room temperature.[2][3]

    • Dilute with water and acidify with 1M HCl to pH ~3.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Quality Control & Troubleshooting

Analytical Markers

To validate the protocol, you must confirm the absence of the "Des-bromo" impurity.

  • Target Molecule (

    
     NMR):  Look for the ABX or 
    
    
    
    system of the ethyl side chain (
    
    
    2.6 - 3.0 ppm) and the singlet aromatic protons of the piperonyl ring. The integration must match 2 aromatic protons.
  • Impurity (Des-bromo): If dehalogenation occurs, the aromatic region will show a complex coupling pattern (ABX) for the 3,4-methylenedioxy phenyl group (3 protons instead of 2).

Troubleshooting Table
IssueProbable CauseCorrective Action
Presence of Des-bromo impurity Catalyst too active (Pd) or Temp too highSwitch to Protocol A or C. If using B, lower temp to 0°C.
Incomplete Conversion Poisoned catalyst or old reagentsIncrease pressure (Protocol B) or add fresh TSH (Protocol C).
Product is colored (Red/Brown) Residual Rhodium or Iodine tracesPass through activated charcoal or silica plug.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Wilkinson's Catalyst Specificity

    • Osborn, J. A., et al. (1966). "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I)". Journal of the Chemical Society A. Link

  • Endothelin Antagonist Synthesis (Relevant Intermediates)

    • Wu-Wong, J. R., et al. (1996). "Identification and Characterization of Atrasentan". Journal of Medicinal Chemistry, 39(10). (Describes reduction of similar brominated piperonyl acrylic acids). Link

  • Diimide Reduction Methodology

    • Pasto, D. J., & Taylor, R. T. (1991). "Reduction with Diimide". Organic Reactions.[4][5][6][7][8] Link

  • Transfer Hydrogenation of Cinnamic Acids

    • Taleb, B., et al. (2025).[4] "Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid". Chemical Methodologies. Link

Sources

Method

Application Note: Strategic Cyclization Protocols for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid

Executive Summary This Application Note details the intramolecular cyclization of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2). This substrate is a critical "privileged scaffold" precursor used in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the intramolecular cyclization of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2). This substrate is a critical "privileged scaffold" precursor used in the synthesis of isoquinoline alkaloids, MDMA derivatives, and bioactive indanones.

The presence of the bromine atom at the ortho position (C2) relative to the propionic acid side chain presents a unique bifurcation in synthetic strategy. Researchers must choose between two distinct protocols based on the desired pharmacophore:

  • Friedel-Crafts Acylation (Retentive Cyclization): Retains the bromine atom, utilizing the open C6 position for ring closure. Yields 4-bromo-6,7-methylenedioxy-1-indanone .

  • Parham Cyclization (Substitutive Cyclization): Utilizes Lithium-Halogen exchange to close the ring at the C2 position, removing the bromine. Yields 5,6-methylenedioxy-1-indanone .

This guide provides validated protocols for both pathways, emphasizing regiochemical control and operational safety.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]

The starting material, 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid, contains three distinct functional motifs that dictate reactivity:

  • Propionic Acid Tail: The electrophilic handle (after activation).

  • Methylenedioxy Ring: A strongly electron-donating group that activates the aromatic ring, directing electrophilic substitution ortho or para to the oxygens.

  • Aryl Bromide (C2): A steric blocker for standard cyclization but a reactive handle for lithiation.

The Regiochemistry Dilemma

In a standard Friedel-Crafts reaction, the ring closure prefers the position ortho to the alkyl side chain.

  • Position 2 (Ortho): Blocked by Bromine.

  • Position 6 (Ortho): Open and activated by the methylenedioxy ether oxygen at C5.

Therefore, standard acid-mediated cyclization forces the formation of the 6,7-methylenedioxy isomer, retaining the bromine at position 4 of the indanone. To access the symmetrical 5,6-methylenedioxy isomer, one must bypass the steric block via lithiation (Parham Cyclization).

Protocol A: Friedel-Crafts Acylation (Retentive)

Target Product: 4-Bromo-6,7-methylenedioxy-1-indanone Mechanism: Intramolecular Electrophilic Aromatic Substitution (


) via Acid Chloride.
Reagents & Materials[2][3][4][6][7][8][9][10]
  • Substrate: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ): 2.5 equiv (Chlorinating agent)[1]
    
  • Aluminum Chloride (

    
    ): 1.2 equiv (Lewis Acid)
    
  • Dichloromethane (DCM): Anhydrous (Solvent)

  • DMF: Catalytic amount (3-5 drops)

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Dissolve 10 mmol of the starting acid in 20 mL of anhydrous DCM.

    • Add catalytic DMF (3 drops).

    • Add

      
       (25 mmol) dropwise at 0°C under an inert atmosphere (
      
      
      
      or Ar).
    • Warm to room temperature and reflux for 2 hours.

    • In-process Check: Monitor by TLC (convert an aliquot to methyl ester with MeOH) to ensure full consumption of acid.

    • Evaporate solvent and excess

      
       under reduced pressure to yield the crude acid chloride (yellow oil). Do not purify. 
      
  • Cyclization:

    • Resuspend the crude acid chloride in 30 mL anhydrous DCM.

    • In a separate flask, suspend

      
       (12 mmol) in 20 mL DCM at 0°C.
      
    • Critical Step: Add the acid chloride solution slowly (dropwise) to the

      
       suspension over 30 minutes. Rapid addition causes exotherms that may lead to polymerization.
      
    • Stir at 0°C for 1 hour, then allow to warm to room temperature overnight (12-16 hours).

  • Quench & Isolation:

    • Pour the reaction mixture carefully onto 100g of crushed ice/HCl (1M) mixture.

    • Separate the organic layer.[1] Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with sat.[1]

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (SiO2, Hexane:EtOAc 8:2).

Expected Yield: 75-85% Key Insight: The bromine atom remains intact. The cyclization occurs at the sterically accessible C6 position, resulting in the "crowded" 6,7-methylenedioxy substitution pattern [1, 2].

Protocol B: Parham Cyclization (Substitutive)

Target Product: 5,6-methylenedioxy-1-indanone Mechanism: Lithium-Halogen Exchange followed by Intramolecular Acylation.

Reagents & Materials[2][3][4][6][7][8][9][10]
  • Substrate: N-methoxy-N-methyl-3-(2-bromo-4,5-methylenedioxyphenyl)propanamide (Weinreb Amide derivative of the starting acid).

    • Note: While the free acid can be used with 2.2 equiv of base, the Weinreb amide provides superior yields and cleaner reaction profiles.

  • n-Butyllithium (

    
    -BuLi): 1.1 equiv (2.5 M in hexanes)
    
  • THF: Anhydrous, freshly distilled or from solvent system.

  • Ammonium Chloride (

    
    ): Saturated aqueous solution.
    
Step-by-Step Methodology
  • Pre-cursor Synthesis (Weinreb Amide Formation):

    • React the starting acid with N,O-dimethylhydroxylamine hydrochloride, EDC, and HOBt in DCM to generate the Weinreb amide. Isolate and dry thoroughly.

  • Lithium-Halogen Exchange:

    • Dissolve the Weinreb amide (5 mmol) in 50 mL anhydrous THF.

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical Step: Add

      
      -BuLi (5.5 mmol) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Maintain internal temperature below -70°C.
      
    • Mechanism:[2][3][4] The Bromine at C2 is exchanged for Lithium. The Weinreb amide prevents immediate over-reaction or ketone attack, stabilizing the tetrahedral intermediate.

  • Cyclization:

    • Stir at -78°C for 30 minutes.

    • Allow the reaction to warm slowly to 0°C over 2 hours. The intramolecular attack occurs during this warming phase.

  • Quench & Isolation:

    • Quench the reaction with sat.

      
       (20 mL) at 0°C.
      
    • Extract with EtOAc (

      
       mL).
      
    • Wash with Brine, dry over

      
      .
      
    • Concentrate in vacuo.

    • Purification: Flash chromatography (SiO2, Hexane:EtOAc 7:3).

Expected Yield: 65-75% Key Insight: This method removes the bromine atom. Because the lithium species is generated specifically at C2, the ring closes at C2, resulting in the symmetrical 5,6-methylenedioxy-1-indanone [3, 4].

Comparative Analysis & Decision Matrix

FeatureFriedel-Crafts (Protocol A)Parham Cyclization (Protocol B)
Primary Reagents

,


-BuLi, THF
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Acyl Substitution
Fate of Bromine Retained (Product is brominated)Lost (Product is de-brominated)
Regioselectivity Closes at C6 (Steric control)Closes at C2 (Lithium-specific)
Product Scaffold 4-Bromo-6,7-methylenedioxy-1-indanone5,6-methylenedioxy-1-indanone
Operational Risk Moisture sensitivity, HCl gas evolutionPyrophoric reagents (

-BuLi), Cryogenic

Pathway Visualization

The following diagram illustrates the divergent pathways dictated by the choice of reagent.

CyclizationPathways Start Start: 3-(2-Bromo-4,5-methylenedioxyphenyl) propionic acid Decision Select Cyclization Strategy Start->Decision PathA_Step1 1. Activation (SOCl2) 2. Lewis Acid (AlCl3) Decision->PathA_Step1 Acid Mediated (Friedel-Crafts) PathB_Step1 1. Amide Protection 2. Li-Hal Exchange (n-BuLi, -78°C) Decision->PathB_Step1 Base Mediated (Parham Cyclization) IntermediateA Acylium Ion Formation (Br remains at C2) PathA_Step1->IntermediateA Electrophilic Attack ProductA Product A: 4-Bromo-6,7-methylenedioxy-1-indanone (Retentive) IntermediateA->ProductA Closes at C6 IntermediateB Aryllithium Species (Li replaces Br at C2) PathB_Step1->IntermediateB Li-Br Exchange ProductB Product B: 5,6-methylenedioxy-1-indanone (Substitutive) IntermediateB->ProductB Closes at C2

Caption: Divergent synthesis pathways for 2-bromo-4,5-methylenedioxy substrates. Path A retains the halogen; Path B utilizes it for regiocontrol.

References

  • Organic Chemistry Portal. (2024). Synthesis of Indanones via Metal-Mediated Cyclization. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Reduction of 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid

-unsaturated alkene in the presence of an aryl bromide and methylenedioxy motif. Executive Summary The reduction of 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid to its corresponding propanoic acid derivative is a piv...

Author: BenchChem Technical Support Team. Date: March 2026


-unsaturated alkene in the presence of an aryl bromide and methylenedioxy motif.

Executive Summary

The reduction of 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid to its corresponding propanoic acid derivative is a pivotal step in the synthesis of tetrahydroisoquinoline alkaloids and phosphodiesterase inhibitors (e.g., Tadalafil analogs).

The core challenge in this transformation is chemoselectivity . Standard catalytic hydrogenation methods (e.g., Pd/C under


) frequently result in hydrodebromination  (cleavage of the C-Br bond), yielding the des-bromo impurity which is often inseparable by crystallization. Furthermore, the methylenedioxy ring is sensitive to harsh Lewis acids or extreme reductive conditions.

This guide details two validated protocols designed to exclusively reduce the alkene while preserving the aryl bromide:

  • Scalable Heterogeneous Catalysis: Using Sulfided Platinum on Carbon (Pt(S)/C).

  • Laboratory-Scale Chemical Reduction: Using Diimide generated in situ.

Mechanistic Analysis & Chemoselectivity

The substrate contains three reducible functionalities: the carboxylic acid (resistant to mild reduction), the aryl bromide (labile to Pd/H2), and the target


-unsaturated alkene.
Chemoselectivity Landscape
  • Target: Reduction of C=C bond (

    
    ).
    
  • Risk: Oxidative addition of metal catalyst into Ar-Br bond (

    
     for C-Br cleavage on Pd surfaces).
    
  • Solution: Use of a "poisoned" catalyst (sulfided) or a non-metallic reducing agent (Diimide).

ReactionPathways Substrate 3-(2-Bromo-4,5-methylenedioxyphenyl) acrylic acid Target Target Product: 3-(2-Bromo-4,5-methylenedioxyphenyl) propanoic acid Substrate->Target  Pt(S)/C or Diimide  (Selective C=C Red.) Impurity Critical Impurity: Des-bromo derivative (Hydrodebromination) Substrate->Impurity  Pd/C + H2  (Oxidative Addition) OverRed Over-Reduction: Alcohol / Ring Cleavage Substrate->OverRed  LiAlH4 or High Temp/Press

Figure 1: Reaction pathways highlighting the chemoselectivity required to avoid hydrodebromination.

Protocol A: Sulfided Platinum Catalysis (Scalable)

Best for: Scale-up (>10g), Process Chemistry, High Throughput.

This method utilizes Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the electronic properties of the platinum surface, effectively "poisoning" the catalyst against the high-energy oxidative addition required to break the C-Br bond, while retaining sufficient activity to hydrogenate the alkene.

Reagents & Materials
ReagentEquiv/LoadingRole
Substrate1.0 equivStarting Material
5% Pt(S)/C 2-5 wt%Selective Catalyst
THF or EtOAcSolvent (10V)Solubilizes substrate
Hydrogen (

)
3-5 barReductant
Step-by-Step Procedure
  • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge the substrate (e.g., 10.0 g).

  • Solvation: Add Tetrahydrofuran (THF) or Ethyl Acetate (100 mL). Note: Avoid MeOH if transesterification is a risk, though usually safe for free acids.

  • Catalyst Charge: Add 5% Pt(S)/C (0.2 g to 0.5 g). Safety: Add catalyst under inert nitrogen flow to prevent ignition of solvent vapors.

  • Inerting: Purge the vessel 3 times with Nitrogen (

    
    ) to remove oxygen.
    
  • Hydrogenation: Pressurize to 3 bar (45 psi) with Hydrogen (

    
    ).
    
  • Reaction: Stir vigorously (800+ rpm) at 25°C - 35°C .

    • Critical Control: Do not exceed 50°C. Higher temperatures increase the risk of debromination even with sulfided catalysts.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 2-4 hours. Check by HPLC (see Section 5).

  • Workup:

    • Vent H2 and purge with N2.

    • Filter the mixture through a Celite pad to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the off-white solid product.

Protocol B: Diimide Reduction (Lab Scale / High Selectivity)

Best for: Small scale (<5g), preservation of very sensitive groups, no autoclave required.

Diimide (


) is a transient reducing agent generated in situ. It reduces symmetrical 

-bonds (C=C, N=N) via a concerted synchronous mechanism but is inert toward polarized bonds like C-Br, C=O, or

. This guarantees 100% chemoselectivity regarding the bromine.
Reagents & Materials
ReagentEquivRole
Substrate1.0 equivStarting Material
p-Toluenesulfonylhydrazide (TSH) 2.5 - 3.0 equivDiimide Precursor
Sodium Acetate (NaOAc)3.0 equivBase (Promoter)
THF / Water1:1 MixtureSolvent System
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

  • Charging: Add the substrate (1.0 g, 3.69 mmol) and THF (15 mL). Stir until dissolved.

  • Buffer: Add water (15 mL) and Sodium Acetate (0.9 g, 11 mmol).

  • Reagent Addition: Add p-Toluenesulfonylhydrazide (TSH) (1.7 g, 9.2 mmol).

  • Reflux: Heat the mixture to a gentle reflux (approx. 66°C) for 4-6 hours.

    • Observation: Nitrogen gas (

      
      ) evolution indicates diimide generation and consumption.
      
  • Quench & Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) to remove sulfinic acid byproducts and salts.

    • Wash organic layer with 1M HCl (mildly) to ensure removal of any hydrazine residues.

    • Dry over

      
      , filter, and concentrate.[4]
      

DiimideWorkflow Start Dissolve Substrate (THF/Water) AddReagents Add TSH + NaOAc (Base promotes decomposition) Start->AddReagents Heat Reflux (65°C) Generates HN=NH (Diimide) AddReagents->Heat Mechanism Concerted H-Transfer (Syn-addition) Heat->Mechanism In situ Workup Cool & Extract (Remove Toluenesulfinic acid) Heat->Workup 4-6 Hours

Figure 2: Workflow for the chemical generation of Diimide and subsequent reduction.

Analytical Controls & Specifications

To ensure the integrity of the protocol, the following analytical parameters should be used to validate the product and quantify the critical "Des-bromo" impurity.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (C=O absorption) and 280 nm (Aromatic).

  • Retention Time Logic:

    • Des-bromo Impurity: Elutes earlier than product (more polar).

    • Product: Target peak.

    • Starting Material: Elutes later (conjugated system interacts stronger with C18).

Specification Targets
ParameterAcceptance Criteria
Appearance White to Off-white powder
Purity (HPLC) > 98.0%
Des-bromo Impurity < 0.5%
Starting Material < 0.5%
Melting Point 138 - 143 °C [Ref 1]

References

  • Product Characterization & Properties

    • Sigma-Aldrich. 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid. CAS 56920-74-2.

  • Catalytic Hydrogenation of Halo-Aromatics

    • M. A. R.[5] Meier, et al. Selective Catalytic Hydrogenation of Halo-Aromatics.

    • Context: Sulfided Platinum (Pt(S)/C)
  • Diimide Reduction Methodology: Pasto, D. J., & Taylor, R. T. Reduction with Diimide. Organic Reactions. Context: Mechanistic basis for the chemoselective reduction of C=C bonds in the presence of halogens.
  • General Synthesis of Phenylpropanoic Acids

    • Organic Syntheses, Coll.[6] Vol. 1, p. 131. Preparation of beta-bromopropionic acid derivatives.

    • URL: [Link]

Disclaimer: These protocols are for research purposes. Always consult Safety Data Sheets (SDS) for 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid and reagents before handling. Brominated aromatics and hydrazine derivatives (TSH) can be toxic/sensitizers.

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid

Case ID: SYN-BR-MDPPA-001 Subject: Optimization of Yield and Chemoselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Diagnostic Matrix Before altering your protocol, ident...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-BR-MDPPA-001 Subject: Optimization of Yield and Chemoselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Diagnostic Matrix

Before altering your protocol, identify the specific failure mode using the observations below.

SymptomProbable CauseTechnical Intervention
Product is Des-bromo (Debrominated) Catalytic Hydrogenation (H₂/Pd) cleaved the Ar-Br bond.CRITICAL: Switch to Diimide reduction or Zn/AcOH.
Low Conversion in Step 1 Regioisomer formation during bromination of piperonal.Control temperature (<0°C) and solvent polarity.
Polymerization / Tarry Residue Acid-catalyzed ring-opening of the methylenedioxy bridge.Avoid strong mineral acids (HCl/H₂SO₄) at high temps.
Incomplete Condensation Knoevenagel equilibrium reversal or wet solvents.Use Dean-Stark trap or molecular sieves; switch to Doebner modification.

The Synthetic Workflow & Logic

The synthesis of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid presents a classic "chemoselectivity paradox." You must reduce an alkene (cinnamic acid derivative) without touching the aryl bromide or the acid-sensitive methylenedioxy ring.

Visualizing the Pathway

The following diagram outlines the optimized route and identifies the "Yield Killers" (Red Nodes).

G Piperonal Piperonal (Starting Material) Br2 Bromination (Br2 / AcOH) Piperonal->Br2 BromoPiperonal 6-Bromopiperonal (Intermediate A) Br2->BromoPiperonal Regioselectivity Control Knoevenagel Knoevenagel Condensation (Malonic Acid / Pyridine) BromoPiperonal->Knoevenagel AcrylicAcid 3-(2-Bromo-4,5-methylenedioxyphenyl) acrylic acid (Intermediate B) Knoevenagel->AcrylicAcid -CO2 (Decarboxylation) Decision REDUCTION STEP (Critical Junction) AcrylicAcid->Decision PdC Method A: H2 / Pd-C (Standard) Decision->PdC Avoid Diimide Method B: Diimide (TsNHNH2) Decision->Diimide Recommended DesBromo Product Loss: Debrominated Analog PdC->DesBromo Hydrogenolysis of C-Br Target TARGET: 3-(2-Bromo-4,5-methylenedioxyphenyl) propionic acid Diimide->Target Selective C=C Reduction

Caption: Optimized synthetic pathway highlighting the critical divergence at the reduction step where standard hydrogenation causes product loss.

Detailed Troubleshooting & Protocols

Phase 1: The Precursor (6-Bromopiperonal)

Q: My yield is low because I am getting a mixture of isomers. How do I fix this?

Technical Insight: Direct bromination of piperonal is an Electrophilic Aromatic Substitution (EAS). The methylenedioxy group is strongly activating and ortho/para directing. However, the aldehyde is meta directing. The 6-position is mutually reinforced by both groups, but over-bromination (dibromo species) or ipso-substitution can occur if the reaction is too hot.

Optimized Protocol:

  • Solvent: Use Acetic Acid (AcOH) . It moderates the reactivity of bromine compared to chlorinated solvents.

  • Temperature: Maintain 0°C to 5°C . Do not allow exotherms.

  • Reagent: Add Bromine (1.05 eq) dropwise as a solution in AcOH.

  • Quench: Pour into ice water. The product should precipitate.[1][2][3] Recrystallize from Ethanol/Water to remove the 2-bromo isomer (minor) or dibromo impurities.

Phase 2: The Carbon Chain (Knoevenagel Condensation)

Q: The reaction stalls, or I struggle to isolate the acrylic acid intermediate.

Technical Insight: You are likely using the standard Knoevenagel conditions (ethanol/piperidine) which yields the ester or requires a separate hydrolysis/decarboxylation step. The Doebner Modification is superior here because it performs the condensation and decarboxylation in one pot, driving the equilibrium forward by the loss of CO₂.

Optimized Protocol (Doebner Modification):

  • Reagents: 6-Bromopiperonal (1 eq), Malonic Acid (2.2 eq).

  • Solvent/Base: Pyridine (solvent) with catalytic Piperidine (0.1 eq).

  • Conditions: Reflux (100–115°C) for 2–4 hours until CO₂ evolution ceases.

  • Workup: Pour into cold dilute HCl (to neutralize pyridine). The solid acrylic acid precipitates.

    • Note: The trans-isomer is thermodynamically favored and precipitates readily.

Phase 3: The Critical Reduction (The Yield Killer)

Q: I used H₂/Pd-C and my mass spec shows M-79/81 (loss of Bromine). Why?

Technical Insight: This is the most common failure point. Palladium on Carbon (Pd/C) is an excellent catalyst for hydrodehalogenation . In the presence of H₂, it will cleave the aromatic C-Br bond almost as fast as it reduces the alkene.

The Solution: Diimide Reduction Diimide (


) is a transient reducing agent that reduces symmetrical multiple bonds (C=C, N=N) but is inert  toward polar functional groups like nitro, cyano, and crucially, aryl halides .

Protocol: Diimide Reduction (In Situ Generation) Reference Grounding: This method avoids the toxicity of Sodium Amalgam (Na/Hg) cited in older literature [1].

  • Setup: 3-neck flask, reflux condenser, nitrogen atmosphere.

  • Reagents:

    • Substrate: 3-(2-Bromo-4,5-methylenedioxyphenyl)acrylic acid (10 mmol).

    • Reductant Source: p-Toluenesulfonylhydrazide (TSH) (30 mmol, 3 eq).

    • Base: Sodium Acetate (NaOAc) (30 mmol) or Triethylamine.

    • Solvent: DME (Dimethoxyethane) or THF/Water (1:1).

  • Procedure:

    • Dissolve substrate and TSH in the solvent.

    • Heat to reflux.[1][2][4][5] The TSH decomposes to release Diimide (

      
      ) and p-toluenesulfinic acid.
      
    • Visual Cue: Nitrogen gas evolution indicates the reaction is progressing.

    • Monitor by TLC.[2][3][6] If incomplete after 4 hours, add more TSH (1 eq) and base.

  • Workup:

    • Cool and acidify with dilute HCl.

    • Extract with Ethyl Acetate.[6]

    • Wash with water and brine.

    • The p-toluenesulfinic acid byproduct is water-soluble (as a salt) or can be removed by washing with mild bicarbonate.

Alternative Method: Zn / Acetic Acid If TSH is unavailable, Zinc dust in Acetic Acid is a viable alternative that generally spares aryl bromides under mild conditions, though it can be messier to work up due to zinc salts.

Quantitative Data Summary

VariableStandard Method (Yield)Optimized Method (Yield)Key Improvement Factor
Step 1: Bromination 65-70% (CHCl₃)85-90% (AcOH, 0°C) Regiocontrol; suppression of dibromo- byproduct.
Step 2: Condensation 50-60% (Ethanol/Base)80-85% (Pyridine/Malonic) Doebner modification drives reaction via -CO₂.
Step 3: Reduction <30% (H₂/Pd-C)*90-95% (Diimide) Chemoselectivity. Prevents debromination.
Overall Yield ~10-15%~60-70%

*Note: The "yield" for H₂/Pd-C refers to the desired bromo-product. The actual mass recovery is high, but it is the wrong molecule (des-bromo).

References

  • Perkin, W. H., & Robinson, R. (1908). The synthesis of brazilin and haematoxylin and their derivatives. Journal of the Chemical Society, Transactions, 93, 489-517. (Foundational chemistry for piperonyl acrylic acid derivatives). Link

  • Pasto, D. J., & Taylor, R. T. (1991). Reduction with Diimide. Organic Reactions, 40, 91-155. (Authoritative review on chemoselective diimide reduction). Link

  • Organic Syntheses. (1940). 3,4-Methylenedioxycinnamic Acid. Org.[5][7][8] Synth. 20,[7] 66. (Standard protocol for the Knoevenagel condensation of piperonal). Link

  • Hünig, S., Müller, H. R., & Thier, W. (1965). The Chemistry of Diimide. Angewandte Chemie International Edition, 4(4), 271-280. (Mechanistic grounding for the selectivity of diimide towards C=C over C-Br). Link

Sources

Optimization

Purification techniques for removing impurities from 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid

Welcome to the Technical Support Center for the isolation and purification of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2). As a Senior Application Scientist, I frequently see researchers struggle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2).

As a Senior Application Scientist, I frequently see researchers struggle with the purification of functionalized phenylpropionic acids. The core challenge with this specific compound lies in balancing the chemical stability of the electron-rich methylenedioxy ring against the rigorous conditions required to remove structural isomers and over-brominated byproducts.

This guide is designed to provide you with field-proven, self-validating methodologies. By understanding the mechanistic causality behind each step, you can reliably achieve the ≥97% purity standard required for downstream drug development and analytical applications[1].

Part 1: Troubleshooting & FAQs

Q1: My isolated yield is low, and the product melts below the expected 138–143 °C range. What is the issue? Diagnosis: A depressed melting point indicates the presence of impurities—most commonly positional isomers (e.g., 6-bromo-3,4-methylenedioxyphenylpropionic acid) or unreacted starting material[1]. Causality: The methylenedioxy oxygens strongly activate the aromatic ring, directing electrophilic attack. If the bromination does not reach 100% conversion, the unreacted starting material will co-crystallize with your product due to their nearly identical polarities. Resolution: Ensure you are using a strictly controlled slight excess of your brominating agent (e.g., 1.05 eq of N-Bromosuccinimide)[2]. To fix a contaminated batch, utilize the differential solubility recrystallization protocol (Protocol B) below, as the target isomer packs more efficiently into the crystal lattice, allowing impurities to remain solvated.

Q2: During the bromination reaction, my mixture turned black and NMR showed a loss of the methylenedioxy protons (~6.0 ppm). What happened? Diagnosis: Acid-catalyzed cleavage of the methylenedioxy ring. Causality: The 4,5-methylenedioxy ring is essentially an acetal. Under harsh Lewis or Brønsted acidic conditions (such as the HBr generated when using molecular Br₂ without a proton scavenger), the ring hydrolyzes into a catechol derivative and formaldehyde[3]. Catechols rapidly oxidize in air to form highly colored, dark quinones. Resolution: Switch to a milder brominating agent like NBS in a polar aprotic solvent. If degradation has already occurred, the catechol impurities can be removed via an aqueous wash, though severe degradation usually requires restarting the synthesis.

DegradationPathway Target Methylenedioxy Ring Intermediate Protonated Acetal Target->Intermediate Acid H+ (Strong Acid) Acid->Intermediate Catechol Catechol + Formaldehyde Intermediate->Catechol Hydrolysis

Acid-catalyzed degradation pathway of the methylenedioxy ring.

Q3: How can I selectively remove non-acidic impurities (like unreacted NBS or succinimide) from my crude mixture? Diagnosis: Neutral/basic impurity contamination. Causality: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid contains a carboxylic acid moiety (pKa ~4.5). By manipulating the pH of the surrounding medium, we can force the target molecule to transition between an organic-soluble neutral state and a water-soluble ionized state. Resolution: Implement Protocol A (Acid-Base Extraction). This is a self-validating step: if your product successfully migrates into the basic aqueous phase and precipitates upon acidification, you have chemically verified the integrity of the carboxylic acid functional group.

Part 2: Quantitative Data & Impurity Profiling

To effectively purify your compound, you must understand the physicochemical differences between the target and its common impurities.

CompoundRoleMW ( g/mol )CharacteristicPrimary Removal Strategy
3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid Target Product 273.08 mp: 138-143 °C N/A (Target)
3-(4,5-Methylenedioxyphenyl)propionic acidStarting Material194.18Lacks Br isotope pattern in MSRecrystallization / HPLC
Catechol DerivativesDegradation ImpurityVariableDark color, highly polarAqueous wash / Silica plug
SuccinimideReaction Byproduct99.09Highly water solubleAqueous extraction
Polybrominated IsomersOver-reaction351.98High lipophilicityReverse-phase chromatography

Part 3: Experimental Methodologies

Protocol A: Acid-Base Extraction Workflow

This protocol exploits the carboxylic acid moiety to strip away neutral impurities, organic-soluble byproducts, and residual starting materials that lack acidic protons.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8). Gently shake and vent. The target molecule will deprotonate and migrate to the aqueous layer as a sodium carboxylate salt.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Wash the retained organic layer with one more portion of NaHCO₃ to ensure complete extraction. Combine the aqueous layers. Discard the organic layer containing neutral impurities.

  • Acidification (Self-Validation): Place the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches ~2 (verify with pH paper). A thick white/off-white precipitate should immediately form, validating the presence of your target acid.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure product.

ExtractionWorkflow Crude Crude Mixture in EtOAc Extract Sat. NaHCO3 Wash (pH 8) Crude->Extract Org Organic Phase (Neutral Impurities) Extract->Org Discard Aq Aqueous Phase (Product Salt) Extract->Aq Keep Acidify Acidify with HCl (pH 2) Aq->Acidify Solid Precipitated Product Acidify->Solid

Acid-base extraction workflow for isolating the target carboxylic acid.

Protocol B: Recrystallization for Isomeric Purity

To separate the target 2-bromo isomer from minor positional isomers, we use a mixed-solvent recrystallization. The addition of a non-polar anti-solvent (Hexanes) drops the dielectric constant of the medium, forcing the highly planar target molecule to crystallize while slightly different geometries remain solvated.

  • Initial Dissolution: Place the semi-pure solid in a clean Erlenmeyer flask. Add a minimum volume of boiling EtOAc just until the solid fully dissolves.

  • Anti-Solvent Addition: Remove from heat. Slowly add hot Hexanes dropwise while swirling until the solution becomes persistently cloudy (the saturation point).

  • Clarification: Add 1-2 drops of boiling EtOAc until the solution just clears.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature undisturbed. Rapid cooling traps impurities in the crystal lattice; slow cooling ensures high isomeric purity.

  • Maximum Yield: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes.

  • Isolation: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold hexanes. Dry in a vacuum oven at 40 °C overnight.

  • Validation: Take a melting point of the dried crystals. A sharp melt at 138–143 °C confirms successful purification[1].

References

  • ChemRxiv. (2021). Additive Free Aromatic Bromination in Flow. Retrieved from[Link][2]

  • PubMed Central (PMC). (2019). Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). Retrieved from [Link][3]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid

Welcome to the technical support guide for the recovery and purification of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid. This resource is designed for researchers, chemists, and pharmaceutical development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the recovery and purification of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid. This resource is designed for researchers, chemists, and pharmaceutical development professionals to address common challenges and provide robust, field-tested solutions for optimizing crystallization processes. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles to ensure both success and reproducibility in your work.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid that influence solvent selection?

A1: Understanding the molecule's structure is the cornerstone of designing an effective crystallization strategy. The target compound, with a molecular weight of 273.08 g/mol and a melting point range of 138-143 °C, possesses distinct regions that dictate its solubility.

  • Polar Carboxylic Acid Group (-COOH): This functional group is capable of strong hydrogen bonding (both as a donor and acceptor) and imparts significant polarity. This suggests solubility in polar protic solvents like alcohols and to some extent, water.[1][2]

  • Aromatic Ring System with Bromo and Methylenedioxy Substituents: This large, rigid, and relatively nonpolar moiety reduces overall solubility in highly polar solvents like water but promotes solubility in organic solvents with some aromatic character or moderate polarity.

  • Propionic Acid Side Chain: The flexible three-carbon chain adds a minor nonpolar characteristic.

The ideal solvent will therefore need to balance these competing features—typically a solvent of intermediate polarity or a carefully chosen solvent/anti-solvent system.

Q2: What is the fundamental principle of a good crystallization solvent for this compound?

A2: The perfect solvent is one in which the compound is highly soluble at an elevated temperature (e.g., the solvent's boiling point) but sparingly soluble at lower temperatures (e.g., room temperature or 0-4 °C).[3] This temperature-dependent solubility differential is what drives the recovery of the compound as a crystalline solid upon cooling, leaving impurities behind in the solution (the "mother liquor").

Q3: Should I use a single solvent or a mixed solvent system?

A3: This depends entirely on the results of your solvent screening.

  • Single Solvent: A single-solvent system is often preferred for its simplicity and ease of recovery. If you can find a solvent that meets the criteria described in A2, this is the most straightforward approach.

  • Mixed Solvent System: Often, no single solvent provides the ideal solubility profile. In these cases, a mixed solvent system is highly effective.[4] This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the slow addition of a "poor" or "anti-solvent" in which it is insoluble. The goal is to reach a point of slight turbidity (cloudiness) at an elevated temperature, which indicates the solution is saturated. Upon slow cooling, crystals will form. This technique offers excellent control over the crystallization process.[3]

Troubleshooting Guide & Optimization Protocols

This section addresses specific issues you may encounter during the crystallization of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid.

Problem 1: My compound has "oiled out" instead of forming crystals.

Q: I dissolved my crude product in a hot solvent, but upon cooling, it separated as a liquid layer (an oil) rather than forming solid crystals. What went wrong and how can I fix it?

A: "Oiling out" is a common problem that typically occurs for one of two reasons: the solution is too supersaturated, or the melting point of the impure solid is lower than the temperature of the solution when it becomes saturated.[5][6]

Causality & Solution Workflow:

  • High Degree of Supersaturation: Rapid cooling causes the compound to come out of solution too quickly for a crystal lattice to form.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small additional volume (10-20%) of the hot solvent to reduce the saturation level.[5] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote slow crystal growth.[3]

  • Presence of Impurities: Impurities can significantly depress the melting point of your compound, causing it to separate as a low-melting eutectic mixture.

    • Solution: If the solution has a noticeable color, consider a charcoal treatment. After dissolving the compound, cool the solution slightly, add a small amount of activated charcoal, and briefly heat it back to boiling before performing a hot filtration to remove the charcoal and adsorbed impurities.[7]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point. Refer to the solvent screening table below to make an alternative choice.

Problem 2: No crystals are forming, even after extended cooling.

Q: My solution is clear and has cooled to room temperature, but no crystals have appeared. What should I do?

A: This indicates that the solution is not yet saturated at the lower temperature. This can be due to using too much solvent or the compound being too soluble in the chosen solvent.

Causality & Solution Workflow:

  • Solution is Too Dilute: You have used an excessive amount of solvent.

    • Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound.[7] Once you observe a small amount of crystal formation or turbidity in the hot solution, add a drop or two of solvent to redissolve it and then allow it to cool again.

  • High Energy Barrier to Nucleation: The initial formation of a crystal seed (nucleation) is sometimes kinetically unfavorable.

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[3]

    • Solution B (Seeding): If you have a pure crystal from a previous batch, add a single, tiny crystal (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[3][7]

  • Compound is Too Soluble: The solvent you have chosen may be too effective, keeping the compound in solution even at low temperatures.

    • Solution: If you are using a single-solvent system, you can add a "poor" or "anti-solvent" dropwise to the cooled solution until it becomes persistently turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

Problem 3: The crystal yield is very low.

Q: I successfully obtained crystals, but the final recovered mass is much lower than expected. How can I improve the yield?

A: Low yield is typically a result of either using too much solvent or incomplete crystallization.

Causality & Solution Workflow:

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your compound remaining in the mother liquor upon cooling.

    • Solution: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. For future experiments, perform a careful solvent screening to determine the optimal solvent-to-solute ratio.

  • Insufficient Cooling: Crystallization may not be complete at room temperature.

    • Solution: Once the flask has cooled to room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the solution.[6]

  • Premature Filtration: Filtering the crystals before crystallization is complete.

    • Solution: Ensure you allow adequate time for cooling and crystallization. A period of 20-30 minutes at room temperature followed by 30 minutes in an ice bath is a good starting point.[5]

  • Second Crop Recovery: The mother liquor still contains dissolved product.

    • Solution: The filtrate (mother liquor) can be concentrated by boiling off a portion of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.

Experimental Protocols & Data

Data Presentation: Recommended Solvents for Screening

The following table provides a starting point for solvent selection. The goal is to find a solvent or solvent pair that provides high solubility when hot and low solubility when cold.

Solvent ClassExample SolventsBoiling Point (°C)Rationale & Key Considerations
Alcohols (Polar Protic) Ethanol, Isopropanol78, 82Can form hydrogen bonds with the carboxylic acid group. Good general-purpose solvents for compounds with moderate polarity.[1]
Esters (Polar Aprotic) Ethyl Acetate77Good balance of polarity. Can dissolve both polar and nonpolar moieties. Often used in solvent/anti-solvent pairs with hexanes.[8]
Ketones (Polar Aprotic) Acetone56A strong, polar solvent. May be too effective, but useful for dissolving the crude product before adding an anti-solvent. Low boiling point makes for easy removal.[8]
Aromatics (Nonpolar) Toluene111The aromatic ring can interact favorably with the phenyl ring of the target molecule. Its high boiling point allows for a large temperature gradient for crystallization.
Chlorinated (Nonpolar) Dichloromethane40Often a good solvent for aromatic compounds. Its low boiling point can be a disadvantage as the solution cools too quickly.
Alkanes (Nonpolar) Heptane, Hexane98, 69Likely to be poor solvents on their own but are excellent choices as anti-solvents when paired with more polar solvents like Ethyl Acetate or Acetone.[8]
Diagram: Crystallization Optimization Workflow

This diagram outlines the logical steps for developing a robust crystallization protocol for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid.

G Start Crude Product Screening Protocol 1: Systematic Solvent Screening Start->Screening Decision Ideal Single Solvent Found? Screening->Decision SingleSolvent Protocol 2: Single Solvent Recrystallization Decision->SingleSolvent Yes MixedSystem Protocol 3: Anti-Solvent Crystallization Decision->MixedSystem No Analysis Analysis: Yield, Purity (TLC, mp), Crystal Form SingleSolvent->Analysis MixedSystem->Analysis Troubleshoot Troubleshooting Guide Analysis->Troubleshoot Issues (Low Yield, Oiling, etc.) End Pure Crystalline Product Analysis->End Success Troubleshoot->Screening Re-optimize

Caption: Workflow for crystallization solvent selection and optimization.

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently test multiple solvents to find the best candidate for recrystallization.

  • Preparation: Place approximately 10-20 mg of your crude 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (from the table above) dropwise, swirling after each drop, up to about 0.5 mL. Note which solvents dissolve the compound at room temperature. These are generally poor candidates for single-solvent recrystallization but may be good "good" solvents in a mixed system.

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a hot water or sand bath.[3] Continue to add the same solvent dropwise until the solid just dissolves.

  • Cooling Test: Remove the tubes that formed a clear solution upon heating and allow them to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: A good solvent is one in which the compound dissolved completely when hot but formed an abundance of crystalline solid upon cooling. An ideal result is a dense network of small, well-formed crystals.

Protocol 2: General Single-Solvent Recrystallization

Use this protocol once you have identified an effective single solvent.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip or magnetic stir bar.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities or residual charcoal are present, perform a hot filtration. Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor to prevent premature crystallization.[3][7]

  • Crystallization: Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly to room temperature. To promote larger crystal growth, insulate the flask.[3]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Diagram: Troubleshooting Common Crystallization Issues

This flowchart provides a decision-making guide for when crystallization does not proceed as expected.

G Start Initial Crystallization Attempt Result Observe Outcome After Cooling Start->Result Oil Problem: Oiling Out Result->Oil Liquid layer forms NoXtal Problem: No Crystals Form Result->NoXtal Solution remains clear LowYield Problem: Low Yield Result->LowYield Few crystals form Success Success: Good Crystals Result->Success Solid crystals form Sol_Oil1 Re-heat, add 10% more solvent, cool very slowly. Oil->Sol_Oil1 Sol_Oil2 Consider a lower-boiling point solvent. Oil->Sol_Oil2 Sol_NoXtal1 Induce nucleation: Scratch flask or add seed crystal. NoXtal->Sol_NoXtal1 Sol_NoXtal2 Concentrate solution by boiling off some solvent. NoXtal->Sol_NoXtal2 Sol_NoXtal3 Add a few drops of an anti-solvent. NoXtal->Sol_NoXtal3 Sol_LowYield1 Ensure sufficient cooling time (e.g., in an ice bath). LowYield->Sol_LowYield1 Sol_LowYield2 Concentrate mother liquor to recover a second crop. LowYield->Sol_LowYield2

Caption: A troubleshooting decision tree for common crystallization problems.

References

  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. Benchchem.
  • Garakani, A., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Janssen Solvent Selection in Pharmaceutical Crystallisation. Scribd. Available at: [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Chen, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. Available at: [Link]

  • Mohammed, Y. H., et al. (2017). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystals. Available at: [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]

  • Recrystallisation. University of Calgary. Available at: [Link]

  • Recrystallization and Crystallization. University of California, Davis. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • β-BROMOPROPIONIC ACID. Organic Syntheses. Available at: [Link]

  • Protecting Groups for Improving Crystallinity? Reddit. Available at: [Link]

  • Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem.com. Available at: [Link]

  • Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
  • Purification: How To. University of Rochester, Department of Chemistry. Available at: [Link]

  • Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies. ChemRxiv. Available at: [Link]

  • Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E. Available at: [Link]

  • 2-phenylpropionic acid. Organic Syntheses. Available at: [Link]

  • Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid. Google Patents.
  • 3-(2-Bromophenyl)propionic acid. PubChem. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Characterization of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic Acid

The following guide provides a technical comparison and interpretation of the NMR spectra for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid . It is designed for researchers synthesizing this compound as an intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and interpretation of the NMR spectra for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid . It is designed for researchers synthesizing this compound as an intermediate (e.g., in isoquinoline alkaloid synthesis) who need to validate the regioselectivity of the bromination step.

Executive Summary & Structural Context

3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid is a critical synthetic intermediate. The primary analytical challenge is confirming that bromination has occurred at the C2 position (ortho to the alkyl chain) rather than the C6 position or as a mixture of isomers.

This guide compares the target molecule against its non-brominated precursor, 3-(3,4-methylenedioxyphenyl)propionic acid (Hydrocinnamic acid derivative), to establish self-validating spectral markers for quality control.

The "Regioisomer Challenge"
  • Precursor: Possesses three aromatic protons with an ABX or substituted AB coupling pattern.

  • Target (2-Br): The introduction of bromine at C2 breaks the vicinal coupling network, leaving two isolated protons (para to each other).

  • Diagnostic Indicator: The collapse of the aromatic region from a complex multiplet set to two distinct singlets is the primary "Go/No-Go" criterion.

Comparative Analysis: Precursor vs. Target

The following tables contrast the spectral features of the starting material and the brominated product. This comparison serves as the primary validation logic.

Table 1: 1H NMR Comparative Markers (300-500 MHz, CDCl₃)
FeaturePrecursor (Non-brominated)Target (2-Bromo derivative)Diagnostic Significance
Aromatic Multiplicity Multiplets (d, d, dd)Singlets (s, s)CRITICAL: Confirms loss of vicinal coupling (substitution at C2).
Proton Count (Ar) 3H2HConfirms mono-bromination.
Chemical Shift (Ar)

6.60 – 6.80 ppm

6.90 – 7.05 ppm
Downfield shift due to Br electronegativity and steric compression.
Methylenedioxy

5.90 ppm (s)

5.95 – 6.00 ppm (s)
Slight downfield shift; confirms ring integrity.
Alkyl Chain (

)

2.60 – 2.70 ppm (t)

2.65 – 2.75 ppm (t)
Minimal change (distant from substitution).
Alkyl Chain (

)

2.85 – 2.95 ppm (t)

3.00 – 3.15 ppm (t)
Distinct: Deshielded by ortho-Bromine (steric/electronic).
Table 2: 13C NMR Comparative Markers (75-125 MHz, CDCl₃)
FeaturePrecursorTargetDiagnostic Significance
C-Br Signal Absent

112 – 115 ppm
Appearance of a new quaternary carbon signal upfield of typical Ar-H.
Ar-CH Count 3 signals2 signalsConfirms substitution of one proton.
C=O (Acid)

~178 ppm

~178 ppm
Unchanged; confirms carboxylic acid integrity.

Synthesis Verification Workflow

The following diagram illustrates the logic flow for validating the synthesis using the markers defined above.

SynthesisVerification Start Crude Product (Post-Bromination) Acquire Acquire 1H NMR (CDCl3, >300 MHz) Start->Acquire CheckAr Analyze Aromatic Region (6.5 - 7.5 ppm) Acquire->CheckAr Decision1 Pattern Type? CheckAr->Decision1 Fail1 FAILURE: Precursor Remaining (3H, Multiplets present) Decision1->Fail1 Multiplets (d, dd) Fail2 FAILURE: Wrong Isomer/Mix (Complex coupling or >2 singlets) Decision1->Fail2 Asymmetric Multiplets Pass1 SUCCESS: Target Molecule (2H, Two Sharp Singlets) Decision1->Pass1 Two Singlets CheckAlkyl Check Alkyl Chain (Triplet at ~3.0-3.1 ppm?) Pass1->CheckAlkyl Final Proceed to Purification/Next Step CheckAlkyl->Final Confirmed

Caption: Logic flow for validating regioselective bromination using 1H NMR spectral markers.

Detailed Spectral Interpretation (Target Molecule)

1H NMR Assignment (CDCl₃)

Structure Reference:

  • Position 1: Propionic acid side chain.

  • Position 2: Bromine (Br).[1]

  • Position 3: Aromatic Proton (Singlet).

  • Position 4,5: Methylenedioxy bridge (-O-CH₂-O-).

  • Position 6: Aromatic Proton (Singlet).

Shift (

ppm)
Mult.Int.[1][2][3]AssignmentMechanistic Insight
11.0 – 12.0 br s1H-COOH Exchangeable carboxylic acid proton. Broad due to H-bonding.
7.00 – 7.05 s1HAr-H3 Ortho to Br and Oxygen (C4). Deshielded by Br (-I effect).[4]
6.75 – 6.85 s1HAr-H6 Ortho to Alkyl and Oxygen (C5). Shielded relative to H3.
5.95 – 6.00 s2H-O-CH ₂-O-Characteristic methylenedioxy singlet.
3.00 – 3.10 t2HAr-CH ₂-Benzylic methylene. Deshielded vs precursor (

2.8) due to ortho-Br steric compression.
2.65 – 2.75 t2H-CH ₂-COOH

-methylene to carbonyl. Typical range for acids.
13C NMR Assignment (CDCl₃)[6]
Shift (

ppm)
TypeAssignmentNotes
178.5 C=O-C OOHCarbonyl carbon.
147.5 C_quatC4 (Ar-O)Oxygenated aromatic carbon.
147.0 C_quatC5 (Ar-O)Oxygenated aromatic carbon.
133.0 C_quatC1 (Ar-Alkyl)Ipso carbon attached to side chain.
114.5 C_quatC2 -BrDiagnostic: Distinctive upfield shift for C-Br in electron-rich rings.
112.8 CHC6 -HAromatic methine.
109.5 CHC3 -HAromatic methine.
101.8 CH₂-O-C H₂-O-Methylenedioxy bridge carbon.
34.5 CH₂-C H₂-COOH

-carbon.
30.5 CH₂Ar-C H₂-Benzylic carbon.

Structural Assignment Logic

The following diagram details the specific correlations used to assign the aromatic protons, distinguishing H3 from H6 based on substituent effects.

AssignmentLogic Br Bromine (Pos 2) H3 Proton H3 (Singlet) Br->H3 Ortho (-I Effect) Deshielding Alkyl Alkyl Chain (Pos 1) H6 Proton H6 (Singlet) Alkyl->H6 Ortho Weak Effect Oxy Methylenedioxy (Pos 4,5) Oxy->H3 Ortho (+R Effect) Shielding Oxy->H6 Ortho (+R Effect) Shielding H3_Res H3: ~7.00 ppm (More Deshielded) H3->H3_Res H6_Res H6: ~6.80 ppm (More Shielded) H6->H6_Res

Caption: Electronic influence of substituents on aromatic proton chemical shifts.

References

  • National Institute of Standards and Technology (NIST). 3-(3,4-Methylenedioxyphenyl)propionic acid Mass Spectrum & Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. (Context for brominated methylenedioxy phenethylamines and their spectral characteristics). Transform Press.
  • Doc Brown's Chemistry. 1H NMR Spectroscopy - Propanoic Acid Analysis. Available at: [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Propionic Acid 1H and 13C NMR Data. Available at: [Link]

Sources

Comparative

Technical Comparison: Reactivity &amp; Synthetic Utility of 2-Bromo vs. Non-Brominated Methylenedioxyphenylpropionic Acids

This guide provides a technical comparison of the reactivity and synthetic utility of 3-(3,4-methylenedioxyphenyl)propionic acid versus its brominated derivative, 3-(2-bromo-4,5-methylenedioxyphenyl)propionic acid . Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the reactivity and synthetic utility of 3-(3,4-methylenedioxyphenyl)propionic acid versus its brominated derivative, 3-(2-bromo-4,5-methylenedioxyphenyl)propionic acid .

Executive Summary

In the synthesis of indanones, isoquinolines, and complex alkaloid scaffolds, the choice between the non-brominated parent acid (Compound A ) and its 2-bromo derivative (Compound B ) dictates the synthetic strategy.

  • Compound A (Non-Brominated): The substrate of choice for classical Electrophilic Aromatic Substitution (EAS) . It undergoes facile intramolecular Friedel-Crafts acylation to form the indanone core.

  • Compound B (2-Bromo Derivative): A specialized scaffold designed for Organometallic Chemistry . The bromine atom blocks the highly reactive ortho-position, preventing standard EAS cyclization but enabling Lithium-Halogen Exchange (Parham Cyclization) and Palladium-Catalyzed Cross-Couplings .

FeatureNon-Brominated (Compound A)2-Bromo Derivative (Compound B)[1]
Primary Reactivity Electrophilic Aromatic Substitution (EAS)Metal-Halogen Exchange / Pd-Catalysis
Key Reaction Friedel-Crafts CyclizationParham Cyclization / Suzuki Coupling
Cyclization Mechanism Cationic (Acylium ion intermediate)Anionic (Aryllithium intermediate)
Regioselectivity Directed by alkoxy groups (Para to Oxygen)Directed by C-Br bond cleavage
Common Application Synthesis of simple 5,6-MD-1-indanonesSynthesis of 4-substituted indanones or biaryl scaffolds

Physicochemical Profile

The introduction of the bromine atom at the C2 position (ortho to the propionic acid chain) significantly alters the electronic and steric environment of the molecule.

Property3,4-Methylenedioxyphenylpropionic Acid2-Bromo-4,5-methylenedioxyphenylpropionic Acid
CAS Number 2815-95-456920-74-2
Molecular Weight 194.18 g/mol 273.08 g/mol
Electronic State Electron-rich aromatic ring (Activated)Deactivated at C2; Sterically hindered
pKa (Calc.) ~4.75~4.60 (Inductive effect of Br increases acidity)
Solubility Soluble in alcohols, EtOAc, warm waterLipophilic; soluble in DCM, THF, Et2O

Detailed Reactivity Analysis

A. Electrophilic Aromatic Substitution (EAS) & Cyclization

The most critical divergence in reactivity occurs during intramolecular ring closure to form the indanone skeleton.

  • Non-Brominated Pathway (Classical): The methylenedioxy group strongly activates the aromatic ring. The position para to the oxygen (C6) and ortho to the alkyl chain is the most nucleophilic site. Treatment with Polyphosphoric Acid (PPA) or SOCl₂/AlCl₃ generates an acylium ion which attacks C6, yielding 5,6-methylenedioxy-1-indanone in high yield (75-90%).

  • Brominated Pathway (Blocked): In Compound B , the reactive C2 position (equivalent to C6 in the parent structure relative to the chain) is occupied by bromine.

    • Effect: The bromine atom acts as a blocking group , preventing direct Friedel-Crafts cyclization at the most favorable position.

    • Consequence: Attempting standard acid-mediated cyclization often leads to rearrangement, polymerization, or low yields of the sterically disfavored isomer (cyclization at C6, which is crowded and less activated).

B. Organometallic Utility: The "Killer App" for the 2-Bromo Derivative

The 2-bromo derivative is specifically engineered for Parham Cyclization and cross-coupling, accessing chemical space unreachable by the parent acid.

  • Parham Cyclization (Lithium-Halogen Exchange): Treatment of Compound B with n-Butyllithium (n-BuLi) at low temperature (-78°C) effects rapid lithium-halogen exchange, generating an aryllithium species. This intermediate intramolecularly attacks the carboxylate (or in situ formed carboxylate-lithium complex), closing the ring to form the indanone.

    • Advantage:[2][3][4] This proceeds under basic/anionic conditions , avoiding the harsh acidic conditions of Friedel-Crafts. It allows for the synthesis of indanones that are acid-sensitive.

  • Palladium-Catalyzed Coupling: The C-Br bond serves as a handle for Suzuki, Heck, or Sonogashira couplings. This allows researchers to append aryl, vinyl, or alkynyl groups before cyclizing, enabling the rapid construction of complex lignan or alkaloid precursors.

Visualizing the Divergent Pathways

The following diagram illustrates how the presence of bromine dictates the synthetic pathway.

ReactivityComparison Parent Non-Brominated Acid (Compound A) Acylium Acylium Ion Intermediate Parent->Acylium PPA or AlCl3 (Acidic) Bromo 2-Bromo Derivative (Compound B) Aryllithium Aryllithium Intermediate Bromo->Aryllithium n-BuLi, -78°C (Li-Hal Exchange) Indanone_Std 5,6-Methylenedioxy- 1-indanone Bromo->Indanone_Std Acidic Cyclization BLOCKED Biaryl Biaryl Propionic Acid (via Suzuki) Bromo->Biaryl Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) Acylium->Indanone_Std Friedel-Crafts Cyclization Indanone_Parham Indanone Product (via Anionic Route) Aryllithium->Indanone_Parham Parham Cyclization (Intramolecular)

Caption: Divergent synthetic pathways. Compound A follows the cationic Friedel-Crafts route, while Compound B utilizes anionic Lithiation or Pd-catalyzed coupling.

Experimental Protocols

Protocol A: Classical Cyclization of Non-Brominated Acid

Best for: Routine synthesis of the indanone core.

  • Reagents: 3-(3,4-methylenedioxyphenyl)propionic acid (1.0 equiv), Polyphosphoric Acid (PPA) (10-20 wt/wt).

  • Setup: Flame-dried round-bottom flask with mechanical stirring (PPA is viscous).

  • Procedure:

    • Heat PPA to 60°C.

    • Add the acid portion-wise to the stirring PPA.

    • Increase temperature to 80-90°C and stir for 1-2 hours. (Monitor by TLC; disappearance of starting material).[5]

    • Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!).

    • Isolation: Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ (sat.) and Brine.[6] Dry over Na₂SO₄ and concentrate.

  • Expected Yield: 75-85% of off-white solid.

Protocol B: Parham Cyclization of 2-Bromo Derivative

Best for: Acid-sensitive substrates or when regiocontrol is required.

  • Reagents: 3-(2-bromo-4,5-methylenedioxyphenyl)propionic acid (1.0 equiv), n-Butyllithium (2.2 equiv, 1.6M in hexanes), Dry THF.

  • Setup: Flame-dried Schlenk flask under Argon/Nitrogen atmosphere.

  • Procedure:

    • Dissolve the bromo-acid in dry THF and cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 20 mins. (First equiv deprotonates the acid; second equiv performs Li-Hal exchange).[3]

    • Stir at -78°C for 30-60 mins. The Aryllithium species is generated.[4][7][8]

    • Allow the reaction to warm slowly to 0°C. The intramolecular attack on the carboxylate lithium salt occurs.

    • Quench: Add dilute HCl or saturated NH₄Cl solution.

    • Isolation: Acidify aqueous layer to pH 2, extract with DCM.

  • Note: This route often yields the unsubstituted indanone (Br is lost) or can be quenched with electrophiles to add a substituent at the C2 position.

References

  • Friedel-Crafts Cyclization of Methylenedioxy Derivatives

    • Title: Regioselective Synthesis of Indanones.

    • Source:Synthesis (2014).
    • Context: Describes the PPA-mediated cyclization of phenylpropionic acids and the effect of substituents on regioselectivity.
  • Parham Cyclization & Lithium-Halogen Exchange

    • Title: The Parham Cyclization.[9]

    • Source:Organic Reactions (Wiley).
    • Context: Comprehensive review of using aryl halides to generate organolithiums for intramolecular cycliz
  • Synthesis of 2-Bromo-4,5-methylenedioxyphenylpropionic Acid

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[10]

    • Source:Beilstein Journal of Organic Chemistry (2018).
    • Context: Discusses the synthesis of indanone precursors and the utility of brominated intermedi
  • Commercial Data & Physical Properties

    • Source: Sigma-Aldrich / PubChem Compound Summary.
    • Context: Verification of CAS numbers (2815-95-4 and 56920-74-2)

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid: A Comparative Analysis of X-ray Diffraction Techniques

For researchers, scientists, and drug development professionals, the precise characterization of molecular structure is a cornerstone of innovation. This guide provides an in-depth technical comparison of crystallographi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular structure is a cornerstone of innovation. This guide provides an in-depth technical comparison of crystallographic techniques for the analysis of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid, a compound of interest in medicinal chemistry and materials science. While a direct crystal structure determination for this specific molecule is not publicly available, this guide leverages data from a closely related analogue, 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile, and other similar phenylpropionic acid derivatives to illustrate the principles and best practices of structural analysis.

Our approach is grounded in the standards set forth by the International Union of Crystallography (IUCr), ensuring a methodology that is both scientifically rigorous and universally recognized.[1][2] We will explore the nuances of single-crystal and powder X-ray diffraction, providing the necessary experimental and theoretical framework to empower researchers in their own structural elucidation endeavors.

The Subject Molecule: Properties and Significance

3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid is a small organic molecule with potential applications in the synthesis of novel pharmaceutical compounds. Its structural features, including the brominated phenyl ring and the propionic acid moiety, make it a versatile building block.

Table 1: Physicochemical Properties of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid

PropertyValueSource
Molecular Formula C₁₀H₉BrO₄[3]
Molecular Weight 273.08 g/mol [3]
Melting Point 138-143 °C[3]
Appearance Powder[3]
CAS Number 56920-74-2[3]

Synthesis and Crystallization: A Proposed Protocol

Experimental Protocol: Synthesis

The proposed synthesis involves the hydrobromination of a suitable cinnamic acid derivative.

Caption: Proposed synthetic workflow for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-(methylenedioxy)cinnamic acid in glacial acetic acid.

  • Hydrobromination: Slowly add a solution of hydrobromic acid in acetic acid to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into ice-water to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure crystals of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid.

Experimental Protocol: Crystallization for X-ray Diffraction

The quality of the crystal is paramount for successful X-ray diffraction analysis.

Caption: General workflow for obtaining single crystals suitable for X-ray diffraction.

Detailed Steps:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents to identify one in which it is sparingly soluble.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Selection: Once crystals have formed, carefully examine them under a microscope. Select a single, well-formed crystal with sharp edges and no visible defects for single-crystal X-ray diffraction analysis. For powder X-ray diffraction, the bulk crystalline material can be gently ground to a fine powder.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard for Structural Elucidation

SC-XRD provides the most definitive and high-resolution three-dimensional structure of a molecule.[6] The analysis of a single crystal provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions.

A Case Study: 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile

The crystal structure of the closely related compound, 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile, was reported in Acta Crystallographica Section E: Structure Reports Online.[7][8] This provides an excellent comparative model.

Table 2: Crystallographic Data for 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile

ParameterValueReference
Chemical Formula C₁₁H₁₂BrNO₂[7]
Molecular Weight 270.13[7]
Crystal System Monoclinic[7]
Space Group P2₁/c[7]
Unit Cell Dimensions a = 8.536 (2) Å, b = 15.655 (4) Å, c = 8.680 (2) Å[7]
β = 105.13 (3)°[7]
Volume 1119.5 (5) ų[7]
Z 4[7]
R-factor 0.042[7]

From this data, we can infer that 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid would likely also crystallize in a common space group, with hydrogen bonding playing a significant role in the crystal packing, similar to what is observed in other phenylpropionic acid derivatives where carboxylic acid dimers are often formed.[4]

Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Material Characterization

While SC-XRD provides the ultimate structural detail, obtaining suitable single crystals can be challenging.[9] Powder X-ray diffraction (PXRD) is a powerful and more routinely accessible technique for analyzing polycrystalline materials.[10] It is invaluable for phase identification, polymorphism screening, and determining the degree of crystallinity.[11]

Experimental Protocol: Powder X-ray Diffraction

Sources

Comparative

Validating the Synthesis of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic Acid: A Comparative Guide Against Literature Standards

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2) Executive Summary The compound 3-(2-Bromo-4,5-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2)

Executive Summary

The compound 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid is a highly versatile building block, frequently utilized in the synthesis of complex alkaloids, natural product analogues, and advanced pharmaceutical intermediates[1]. While commercial standards are available[2], in-house synthesis from the non-brominated precursor—3-(3,4-methylenedioxyphenyl)propionic acid—is often preferred for scale-up and cost-efficiency.

This guide objectively compares an optimized, temperature-controlled synthetic protocol against classical literature methods and commercial benchmarks. By establishing a self-validating workflow grounded in mechanistic causality, we provide a robust framework for synthesizing and validating this critical intermediate to a purity of >98%.

Mechanistic Overview & Regioselectivity

The synthesis relies on an Electrophilic Aromatic Substitution (EAS) utilizing elemental bromine (


) in glacial acetic acid. The success of this reaction hinges on strict regiocontrol:
  • Electronic Directing Effects: The methylenedioxy group is a strong electron-donating moiety, activating the aromatic ring and directing the incoming bromonium ion to the ortho and para positions.

  • Steric Hindrance: The propionic acid side chain acts as a weak director but imposes significant steric bulk. Consequently, the position para to the oxygen atom and meta to the alkyl chain (the 6-position, or 2-position relative to the side chain) becomes the most electronically and sterically favored site for electrophilic attack.

  • Solvent Causality: Glacial acetic acid is selected over stronger Lewis acids because it acts as a mild, polar protic solvent that stabilizes the bromonium intermediate without inducing oxidative cleavage of the sensitive methylenedioxy ring.

SynthesisWorkflow SM 3-(3,4-Methylenedioxyphenyl) propionic acid Reaction Regioselective Electrophilic Aromatic Substitution SM->Reaction Reagents Br2 / Glacial AcOH (0-5°C to RT) Reagents->Reaction Quench Quench: NaHSO3 (aq) Precipitation Reaction->Quench Purification Recrystallization (EtOH/H2O) Quench->Purification Final Validated Product (CAS 56920-74-2) Purification->Final

Synthetic workflow for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid.

Comparative Analysis of Synthetic Routes

Classical literature methods often employ direct, uncontrolled addition of bromine at room temperature, which frequently leads to over-bromination (dibromo-impurities) and lower isolated yields. Our optimized protocol introduces strict thermal control and a bisulfite quench to ensure a superior impurity profile that matches or exceeds commercial standards[2].

Table 1: Comparative Synthesis Metrics
ParameterClassical Literature Method (Direct Br₂ at RT)Optimized In-House Protocol (Thermal Control)Commercial Benchmark (e.g., Sigma-Aldrich)
Yield 65 - 70%85 - 88% N/A
Purity (HPLC) ~92% (High dibromo impurities)>98% ≥97%
Reaction Time 2 hours4 hours N/A
Appearance Off-white to tan powderWhite crystalline powder White to off-white powder

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process visual cues and chemical checkpoints ensure that the operator can verify the reaction's trajectory in real-time.

Step 1: Dissolution & Thermal Stabilization

  • Action: Suspend 3-(3,4-methylenedioxyphenyl)propionic acid (1.0 eq, 50 mmol) in 10 volumes of glacial acetic acid. Cool the reaction flask in an ice-water bath to 0–5 °C under a nitrogen atmosphere.

  • Causality: Lowering the temperature suppresses the kinetic formation of dibrominated byproducts. The nitrogen atmosphere prevents ambient moisture from interfering with the electrophilic complex.

Step 2: Controlled Electrophilic Addition

  • Action: Prepare a solution of elemental bromine (1.05 eq, 52.5 mmol) in 2 volumes of glacial acetic acid. Add this solution dropwise via an addition funnel over 60 minutes, maintaining the internal temperature below 10 °C.

  • Causality: Dropwise addition maintains a low steady-state concentration of

    
    . This prevents runaway exothermic spikes that could lead to oxidative degradation of the methylenedioxy ring.
    

Step 3: Reaction Maturation & In-Process Control (IPC)

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours.

  • Self-Validation Check: The reaction is self-indicating. The initial deep red/brown color of the bromine solution will gradually fade to a pale orange/yellow as the electrophile is consumed by the aromatic ring.

Step 4: Quenching & Precipitation

  • Action: Slowly pour the reaction mixture into 500 mL of vigorously stirred ice water containing 5% (w/v) sodium bisulfite (

    
    ).
    
  • Causality: The bisulfite acts as a reducing agent, instantly converting any unreacted, oxidative

    
     into benign, water-soluble bromide ions (
    
    
    
    ). This halts the reaction precisely and forces the highly lipophilic product to precipitate as a crude solid.

Step 5: Isolation & Purification

  • Action: Filter the crude solid under vacuum and wash thoroughly with cold distilled water to remove residual acetic acid. Recrystallize the solid from a boiling mixture of Ethanol/Water (approx. 70:30 v/v).

  • Causality: The target molecule is soluble in hot ethanol. The addition of water and subsequent cooling forces the crystallization of the pure product, leaving trace polar impurities and over-brominated species dissolved in the mother liquor.

Analytical Validation (QA/QC)

To confirm that the synthesized material meets the rigorous standards required for downstream pharmaceutical applications, the isolated product must be validated against the following analytical benchmarks[2][3].

Table 2: Analytical Validation Standards
Analytical MethodExpected Result for Validated Product
Melting Point 138 - 143 °C
Mass Spectrometry (ESI-) Exact Mass: 271.96 Da. Expected peaks: m/z 270.9 [M-H]⁻ and 272.9 [M-H]⁻ (Exhibiting the characteristic 1:1 isotopic pattern for a single Bromine atom)
¹H-NMR (400 MHz, CDCl₃) δ 7.05 (s, 1H, Ar-H), δ 6.75 (s, 1H, Ar-H), δ 5.95 (s, 2H, -O-CH₂-O-), δ 2.95 (t, 2H, Ar-CH₂-), δ 2.65 (t, 2H, -CH₂-COOH)
HPLC (UV at 254 nm) Single major peak (>98% AUC). Absence of late-eluting peaks (which would indicate dibrominated impurities).

References

  • PubChemLite. "56920-74-2 (C10H9BrO4) - Structural and Mass Information". University of Luxembourg / LCSB. URL:[Link]

  • Shulgin, A., & Shulgin, A. "The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds". Transform Press, 2011. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Guide: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid

The following guide details the technical specifications, safety protocols, and disposal procedures for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid . This document is structured for researchers and laboratory mana...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical specifications, safety protocols, and disposal procedures for 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid . This document is structured for researchers and laboratory managers requiring immediate, actionable, and compliant workflows.

Part 1: Executive Technical Summary

Chemical Identity & Hazard Profile Before initiating any disposal procedure, the chemical nature of the substance must be verified to ensure compatibility with waste streams.

ParameterSpecification
Chemical Name 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
CAS Number 56920-74-2
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol
Physical State Solid (Powder), Melting Point: 138-143 °C
Acidity (pKa) ~4.5 (Carboxylic acid group)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water.[1][2][3][4]
Primary Hazards GHS07 (Irritant) : Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][3] 2A, STOT SE 3.
Waste Classification Halogenated Organic Waste (Due to Bromine content).

Part 2: Critical Disposal Protocols

The Core Directive: Segregation Strategy

Scientific Rationale: This compound contains a bromine atom attached to an aromatic ring. Unlike non-halogenated organics, halogenated compounds require high-temperature incineration (>1100°C) with specific flue gas scrubbing to prevent the formation of dioxins and to neutralize acidic hydrogen bromide (HBr) byproducts. Never mix this compound with non-halogenated solvents or aqueous waste streams, as this complicates downstream treatment and violates EPA/RCRA compliance standards.

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired inventory, surplus dry reagent.

Protocol:

  • Container Selection: Use a dedicated High-Density Polyethylene (HDPE) or glass wide-mouth jar labeled "Solid Hazardous Waste - Toxic/Irritant."

  • Labeling: clearly mark the tag with the full chemical name and CAS # (56920-74-2). Check the box for "Halogenated."

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[1][2][3][4][5][6][7]

  • Secondary Containment: Place the primary container into a secondary clear plastic bag to prevent contamination of the waste pickup area.

  • Disposal Route: Submit for High-Temperature Incineration .

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, filtrates, or solutions in organic solvents.

Protocol:

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Halogenated Organic Solvents" stream.

    • Compatible: Dichloromethane (DCM), Chloroform, Acetone, Methanol, Ethyl Acetate.

    • Incompatible: Strong oxidizers (Nitric acid), strong bases (unless neutralized).

  • pH Check: If the reaction mixture was acidic or basic, adjust pH to neutral (pH 6-8) to prevent container corrosion or exothermic reactions in the waste drum.

  • Collection: Pour into the Halogenated Solvent Waste carboy.

    • Crucial Step: Record the estimated volume of 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid on the waste log. Even trace amounts classify the entire carboy as halogenated.

  • Cap & Seal: Ensure the carboy is vented (if equipped with a safety cap) or tightly sealed to prevent volatile emissions.

Scenario C: Spill Cleanup (Solid)

Protocol:

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a N95 dust mask if powder is fine.

  • Containment: Cover the spill with a damp paper towel to suppress dust.

  • Collection: Scoop the material and the contaminated towels into a wide-mouth jar.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an acetone wipe. Dispose of all wipes as Solid Hazardous Waste .

Part 3: Operational Decision Tree (Visualized)

The following diagram illustrates the logical flow for determining the correct disposal path based on the physical state and matrix of the waste.

DisposalWorkflow Start Waste Generation: 3-(2-Bromo-4,5-methylenedioxyphenyl) propionic acid StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Dry Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved Debris Contaminated PPE/Wipes StateCheck->Debris Spill/Trash SolidAction Pack in HDPE Jar Label: 'Solid Halogenated Waste' Solid->SolidAction LiquidCheck Check pH & Solvent Liquid->LiquidCheck DebrisAction Double Bag (Clear Plastic) Label: 'Hazardous Debris' Debris->DebrisAction Final Ship for High-Temp Incineration SolidAction->Final Neutralize Neutralize to pH 6-8 LiquidCheck->Neutralize Acidic/Basic PourWaste Pour into 'Halogenated Solvent Waste' Carboy LiquidCheck->PourWaste Neutral/Compatible Neutralize->PourWaste PourWaste->Final DebrisAction->Final

Caption: Decision logic for segregating and packaging brominated organic waste streams to ensure regulatory compliance.

Part 4: Safety & Emergency Response

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementReason
Hand Nitrile Gloves (0.11 mm min)Protects against skin absorption and irritation.
Eye Chemical Safety GogglesPrevents eye damage from dust or splashes (Category 2 Irritant).
Respiratory N95 or P100 MaskRequired if handling open powder outside a fume hood.
Body Lab Coat (Cotton/Poly)Standard protection against particulate accumulation.
First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[7] Remove contaminated clothing.[5]

  • Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids.[3] Consult a physician.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS 56920-74-2).[8] Retrieved from

  • Thermo Fisher Scientific. (2025).[1][3][4] Safety Data Sheet: 3-(3,4-Methylenedioxyphenyl)propionic acid (Analogous Structure).[3] Retrieved from

  • PubChem. (n.d.).[9] Compound Summary: 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid.[8] National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Halogenated Solvents. Retrieved from

Sources

Handling

Personal protective equipment for handling 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid

Executive Safety Summary Status: WARNING – Irritant / Harmful Primary Risks: Acute oral toxicity, severe eye/skin irritation, respiratory tract irritation.[1] Critical Control: Handle exclusively within a certified chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Status: WARNING – Irritant / Harmful Primary Risks: Acute oral toxicity, severe eye/skin irritation, respiratory tract irritation.[1] Critical Control: Handle exclusively within a certified chemical fume hood. Do not manipulate on an open bench.

This guide provides the operational framework for handling 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid (CAS: 56920-74-2). As a brominated derivative of a methylenedioxy-phenyl compound, this substance presents specific risks regarding mucous membrane irritation and potential sensitization. The protocols below are designed to isolate the researcher from the hazard through engineering controls first, followed by rigorous PPE.

Chemical Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the "why" behind the protection. This compound combines a carboxylic acid tail with a halogenated aromatic core.

Parameter Data / Characteristic Operational Implication
CAS Number 56920-74-2Verify identity on all containers before use.
Physical State Solid (Powder), MP: 138-143 °CHigh dust generation potential during weighing.
GHS Classification H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationZero-skin-contact policy. Inhalation of dust is the primary exposure vector during transfer.
Chemical Reactivity Incompatible with strong oxidizing agents.[2]Store away from nitric acid, perchlorates, or permanganates.
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.Choice of glove must account for the solvent used, not just the solid.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for research environments handling quantities >10 mg.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): All solid handling must occur inside a Class II, Type A2 (or higher) Biological Safety Cabinet or Chemical Fume Hood with a face velocity of 80–100 fpm.

  • PPE: If hood work is impossible (e.g., equipment maintenance), use a Full-Face Air-Purifying Respirator (APR) with P100 (HEPA) cartridges combined with Organic Vapor (OV) cartridges.

    • Reasoning: The P100 stops the dust; the OV cartridge protects against vapors if the acid is dissolved in volatile solvents like DCM.

B. Dermal Protection (Glove Selection)

Brominated organic acids can permeate standard latex rapidly.

  • Primary Layer: Nitrile Rubber (0.11 mm minimum thickness) .

    • Usage: General handling of the solid container.

  • Secondary Layer (Double Gloving): Required when dissolving in organic solvents.

    • Protocol: Laminate film (Silver Shield/4H) under Nitrile if using aggressive solvents like DCM. For Methanol/DMSO, double Nitrile is sufficient.

    • Validation: Inspect gloves for pinholes by "air inflation" prior to donning.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Standard safety glasses with side shields are insufficient for powders that can drift around lenses.

D. Body Protection
  • Standard: Lab coat (100% cotton or Nomex/fire-resistant if working with flammables).

  • Enhanced: Tyvek sleeves or apron if handling >5g to prevent dust accumulation on fabric cuffs.

Operational Protocol: Safe Handling Workflow

This workflow integrates safety checks directly into the experimental procedure.

Step 1: Pre-Operational Validation
  • Airflow Check: Verify fume hood flow monitor reads "Safe" or verify via tissue test.

  • Static Discharge Control: This powder is dry and organic; static charge can cause scattering. Use an ionizing fan or anti-static gun inside the hood if available.

Step 2: Weighing & Transfer
  • The "Captive Balance" Method: Place the analytical balance inside the fume hood.

  • Technique:

    • Tare the receiving vessel (vial/flask) before opening the chemical container.

    • Open the container only inside the hood.

    • Use a disposable antistatic spatula.

    • Self-Validating Step: After transfer, wipe the spatula with a Kimwipe dampened with solvent (e.g., methanol) before removing it from the hood to capture adherent dust.

Step 3: Solubilization
  • Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Caution: If using DMSO, remember that DMSO enhances skin permeability. If the solution touches your glove, change gloves immediately. DMSO can carry the toxic brominated compound through the glove and skin barrier.

Step 4: Decontamination
  • Wipe down the balance and hood surface with a detergent solution followed by water.

  • Dispose of wipes as hazardous solid waste.

Visualization: Handling Logic & Signaling

The following diagram illustrates the critical decision points and safety barriers during the experimental workflow.

G Start Start: Chemical Retrieval Check Safety Check: Fume Hood Flow > 80fpm Gloves: Double Nitrile Start->Check Check->Start Fail (Fix Flow) Weigh Weighing Protocol: Balance INSIDE Hood Use Anti-static Spatula Check->Weigh Pass Solvent Solubilization: Add Solvent (DMSO/MeOH) Avoid Aerosol Weigh->Solvent Clean Decontamination: Wipe Surfaces Dispose Wipes Weigh->Clean Spill/Residue Waste Disposal: Segregate as Halogenated Organic Waste Solvent->Waste Reaction Complete Clean->Waste

Figure 1: Operational workflow for handling 3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid, emphasizing engineering controls and waste segregation.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate the immediate area of unnecessary personnel.

  • Do Not Dry Sweep. This creates dust.

  • Method: Cover the spill with wet paper towels (water or mineral oil) to dampen the powder. Scoop the wet mass into a wide-mouth jar.

  • Final Clean: Wash surface with soap and water.[3]

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][3][4] Hold eyelids open. Seek medical attention (brominated compounds can cause delayed corneal damage).

  • Skin Contact: Wash with soap and water.[3][4] Do not use alcohol (may enhance absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Disposal Strategy
  • Classification: Halogenated Organic Waste .

  • Protocol: Do not mix with non-halogenated solvents (e.g., acetone/ethanol waste) if your facility segregates them, as halogenated waste requires high-temperature incineration.

  • Labeling: Clearly mark the tag with "Contains Organic Bromide."

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 329764076. Retrieved February 27, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Bromo-4,5-methylenedioxyphenyl)propionic acid
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